1-Chloro-2,3-dimethylbutane
Beschreibung
Historical Trajectories in Branched Haloalkane Synthesis and Reactivity Studies
The synthesis of haloalkanes has been a subject of chemical inquiry for centuries, with early examples like the preparation of chloroethane (B1197429) dating back to the 15th century. wikipedia.orgscribd.com However, the systematic development of synthetic methods for these compounds truly began in the 19th century, in lockstep with the burgeoning field of organic chemistry and a growing comprehension of alkane structures. wikipedia.org Key early methods included the addition of halogens and hydrohalogens to alkenes, and the conversion of alcohols to alkyl halides. wikipedia.org These foundational reactions made a wide variety of haloalkanes accessible for both industrial use and academic study.
The investigation of branched haloalkanes, in particular, became a fertile ground for developing theories of reaction mechanisms. The study of these molecules was instrumental in unraveling the complexities of benzene (B151609) alkylation, isomerization of alkyl substituents, and other fundamental transformations. Early methods for synthesizing specific isomers of branched haloalkanes often involved direct halogenation of branched alkanes. For instance, the photochlorination of 2,3-dimethylbutane (B166060) was a known route to produce a mixture of 1-chloro- and 2-chloro-2,3-dimethylbutane (B1595545). acs.org However, these methods often yielded isomeric mixtures that were difficult to separate, necessitating the development of more selective and unambiguous synthetic pathways. acs.org
Structural Features and Unique Reactivity Considerations of 1-Chloro-2,3-dimethylbutane
This compound is a primary alkyl halide, a class of compounds typically highly susceptible to bimolecular nucleophilic substitution (SN2) reactions. However, its structure presents a significant deviation from the norm. The carbon atom bearing the chlorine (C-1) is adjacent to a tertiary carbon (C-2), which is in turn bonded to two other methyl groups. This arrangement creates substantial steric hindrance around the reaction center.
This structure is analogous to that of neopentyl halides, which are notorious for their extremely low reactivity in SN2 reactions. msu.edumsu.edumasterorganicchemistry.com The bulky groups in the β-position (the C-2 and its methyl and isopropyl substituents) effectively shield the α-carbon (C-1) from the backside attack required for the SN2 mechanism. msu.edu This steric congestion drastically slows down the rate of substitution. msu.edumasterorganicchemistry.com In fact, the rate of SN2 reaction for neopentyl bromide is approximately 100,000 times slower than that for propyl bromide. masterorganicchemistry.com Consequently, for practical purposes, neopentyl-type halides like this compound are often considered inert towards the SN2 pathway. masterorganicchemistry.com
While SN2 reactions are severely inhibited, SN1 reactions are also not favored. The formation of a primary carbocation upon ionization of the C-Cl bond is energetically unfavorable. quora.com Although rearrangement to a more stable tertiary carbocation is possible, the initial high-energy step makes this pathway slow as well. quora.com This dual resistance to both SN1 and SN2 mechanisms makes this compound and its analogs particularly unreactive in nucleophilic substitution reactions under standard conditions.
Elimination reactions (E2) can compete with substitution, especially in the presence of a strong, sterically hindered base. lumenlearning.comlibretexts.orglibretexts.org For primary halides, a hindered base is often necessary to promote the E2 pathway over the typically faster SN2 reaction. libretexts.orglibretexts.org
A convenient and unambiguous synthesis of this compound that avoids the isomeric mixtures of direct chlorination involves a multi-step process starting from 2,3-dimethyl-1-butene (B117154). acs.org The alkene undergoes hydroboration, where the boron atom adds to the terminal carbon, followed by oxidation with alkaline hydrogen peroxide to yield 2,3-dimethyl-1-butanol with high purity (99%). acs.orgbyjus.comlibretexts.orgmasterorganicchemistry.com This primary alcohol is then treated with thionyl chloride to produce this compound without rearrangement. acs.org
Structure
2D Structure
3D Structure
Eigenschaften
CAS-Nummer |
600-06-6 |
|---|---|
Molekularformel |
C6H13Cl |
Molekulargewicht |
120.62 g/mol |
IUPAC-Name |
1-chloro-2,3-dimethylbutane |
InChI |
InChI=1S/C6H13Cl/c1-5(2)6(3)4-7/h5-6H,4H2,1-3H3 |
InChI-Schlüssel |
UMJSXTUELCDYKZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C)CCl |
Herkunft des Produkts |
United States |
Synthetic Methodologies for 1 Chloro 2,3 Dimethylbutane: Advanced Approaches and Mechanistic Insight
Direct Halogenation of Alkane Precursors
The direct halogenation of 2,3-dimethylbutane (B166060) presents a route to 1-chloro-2,3-dimethylbutane. This approach, particularly through photochlorination, involves the substitution of a hydrogen atom with a chlorine atom.
Regioselective Photochlorination of 2,3-Dimethylbutane
Photochlorination of 2,3-dimethylbutane under specific conditions can yield this compound. The regioselectivity of this reaction, which dictates the primary product, is a critical aspect of this synthetic method.
The photochlorination of 2,3-dimethylbutane proceeds via a free radical chain mechanism. The initiation step involves the homolytic cleavage of a chlorine molecule (Cl₂) by ultraviolet light to generate two highly reactive chlorine radicals (Cl•). brainly.com These radicals then propagate the chain reaction by abstracting a hydrogen atom from 2,3-dimethylbutane, forming an alkyl radical and hydrogen chloride (HCl). This alkyl radical then reacts with another chlorine molecule to produce a monochlorinated product and a new chlorine radical, continuing the chain. brainly.com
The structure of 2,3-dimethylbutane offers two types of hydrogen atoms for abstraction: primary (1°) hydrogens on the four methyl groups and tertiary (3°) hydrogens at the 2 and 3 positions. The stability of the resulting free radical is a key factor in determining which hydrogen is abstracted. Tertiary radicals are more stable than primary radicals, and under certain conditions, the abstraction of a tertiary hydrogen is favored.
However, the selectivity of the chlorination is not solely dependent on radical stability. Statistical factors also play a role. There are twelve primary hydrogens and only two tertiary hydrogens in 2,3-dimethylbutane. This statistical advantage can lead to a significant amount of the primary chloride, this compound. chegg.com
Kinetic studies have provided valuable insights into the rates of hydrogen abstraction by chlorine radicals. Absolute rate constants for the reaction of "free" chlorine atoms with 2,3-dimethylbutane have been measured. canada.ca These studies help to quantify the reactivity of different types of C-H bonds towards chlorine radicals.
The relative reactivity of tertiary versus primary hydrogens is a crucial parameter. In one study, the product distribution from the free radical chlorination of 2,3-dimethylbutane was found to be 51.7% this compound and 48.3% 2-chloro-2,3-dimethylbutane (B1595545). chegg.com By assigning a reactivity of 1.0 to the primary hydrogens, the relative reactivity of the tertiary hydrogens can be calculated, providing a quantitative measure of selectivity.
Influence of Reaction Conditions on Product Distribution
The distribution of isomeric products in the photochlorination of 2,3-dimethylbutane is highly sensitive to the reaction conditions, particularly the solvent. researchgate.net
In non-complexing aliphatic solvents, the photochlorination of 2,3-dimethylbutane can produce a higher proportion of this compound. researchgate.netmmcmodinagar.ac.in For instance, in some aliphatic solvents, the product mixture consists of approximately 60% this compound and 40% 2-chloro-2,3-dimethylbutane. researchgate.netmmcmodinagar.ac.in
Conversely, the use of aromatic solvents like benzene (B151609) can dramatically alter the product ratio, favoring the formation of the tertiary chloride, 2-chloro-2,3-dimethylbutane. researchgate.netmmcmodinagar.ac.in This is attributed to the formation of a π-complex between the chlorine atom and the aromatic solvent. canada.caresearchgate.net This complex is a less reactive and more selective halogenating agent than a "free" chlorine atom, leading to a greater preference for the abstraction of the more stable tertiary hydrogen. canada.caresearchgate.net In a solution with a high concentration of benzene (8 M), the yield of 2-chloro-2,3-dimethylbutane can be as high as 90%. researchgate.net
The concentration of chlorine can also impact selectivity. At very low chlorine concentrations, even in non-complexing solvents like carbon tetrachloride, the selectivity for the tertiary chloride can be enhanced due to the participation of other radical species in the chain process. canada.ca
Table 1: Influence of Solvent on the Product Distribution of 2,3-Dimethylbutane Photochlorination
| Solvent | % this compound | % 2-Chloro-2,3-dimethylbutane |
| Aliphatic Solvents | ~60% | ~40% |
| 8 M Benzene | 10% | 90% |
Data sourced from multiple studies. researchgate.netmmcmodinagar.ac.in
Synthesis from Unsaturated Hydrocarbon Precursors
An alternative synthetic strategy for this compound involves the addition of hydrogen chloride to an unsaturated precursor.
Hydrochlorination of Alkenes (e.g., 2,3-Dimethylbut-1-ene)
The hydrochlorination of an alkene, specifically 2,3-dimethylbut-1-ene, provides a pathway to form chloro-2,3-dimethylbutane isomers. This reaction is an example of an electrophilic addition to an alkene. masterorganicchemistry.com
The mechanism involves the protonation of the double bond by hydrogen chloride. According to Markovnikov's rule, the hydrogen atom adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. masterorganicchemistry.comgauthmath.com In the case of 2,3-dimethylbut-1-ene, the initial protonation would lead to the formation of a secondary carbocation at the second carbon. Subsequent attack by the chloride ion would yield 2-chloro-2,3-dimethylbutane.
However, it is important to consider the possibility of carbocation rearrangements. The initially formed secondary carbocation can potentially undergo a hydride shift to form a more stable tertiary carbocation, which would also lead to the formation of 2-chloro-2,3-dimethylbutane.
While the direct hydrochlorination of 2,3-dimethylbut-1-ene primarily yields the tertiary chloride, an unambiguous synthesis of this compound has been developed through a multi-step process starting from 2,3-dimethyl-1-butene (B117154). acs.org This method involves hydroboration-oxidation of the alkene to produce 2,3-dimethyl-1-butanol, which is then converted to this compound using thionyl chloride, a reaction that proceeds without rearrangement. acs.org
It is worth noting that while anti-Markovnikov addition of HBr can be achieved in the presence of peroxides, the hydrochlorination of alkenes generally does not proceed via a radical mechanism to give the anti-Markovnikov product in significant yields. beilstein-journals.org
Hydroboration-Oxidation Followed by Halogenation
Derivatization Strategies from Related Haloalkanes
The synthesis of this compound can also be approached through the derivatization of other haloalkanes. For example, the chlorination of 2,3-dimethylbutane can produce a mixture of monochlorinated products, including this compound and 2-chloro-2,3-dimethylbutane. google.com These isomers can then be separated. Another potential route involves the reaction of tert-butyl chloride with ethylene (B1197577) in the presence of a Lewis acid catalyst to form 1-chloro-3,3-dimethylbutane, which could potentially be isomerized. google.com
Stereoselective and Enantioselective Synthetic Pathways for Chiral Isomers (if applicable)
The this compound molecule possesses a chiral center at the C2 position, meaning it can exist as a pair of enantiomers: (R)-1-chloro-2,3-dimethylbutane and (S)-1-chloro-2,3-dimethylbutane. While general synthetic methods typically produce a racemic mixture of these enantiomers, stereoselective and enantioselective pathways can be employed to synthesize specific chiral isomers.
One approach involves the use of chiral reagents. For instance, the hydroboration of 2,3-dimethyl-1-butene using a chiral borane (B79455) reagent, such as (+)-diisopinocampheylborane, followed by oxidation, can produce an optically active form of 2,3-dimethyl-1-butanol. acs.org This chiral alcohol can then be converted to the corresponding chiral this compound.
Furthermore, research has been conducted on the stereoselective synthesis of related chiral building blocks, such as (2R,3R)-2,3-dimethyl-1,4-butanediol, which could potentially serve as precursors for the enantioselective synthesis of this compound derivatives. researchgate.net The stereoselective synthesis of 1-substituted organometallic derivatives of 3,3-dimethylbutane-1,2-d2 has also been explored, highlighting the potential for controlling stereochemistry in related systems. harvard.edu
Mechanistic Organic Chemistry and Reactivity Profile of 1 Chloro 2,3 Dimethylbutane
Nucleophilic Substitution Reactions (SN1 and SN2)
Nucleophilic substitution reactions are a cornerstone of organic synthesis, involving the replacement of a leaving group by a nucleophile. The mechanism of these reactions for a given substrate is primarily dictated by the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent conditions. For 1-chloro-2,3-dimethylbutane, both SN1 and SN2 pathways are theoretically possible, but their rates are significantly influenced by the compound's specific structural features.
Kinetic Investigations of SN1 Pathways
The SN1 reaction is a stepwise process that proceeds through a carbocation intermediate. The rate of an SN1 reaction is dependent only on the concentration of the substrate, following first-order kinetics chemicalnote.com. The rate-determining step is the formation of the carbocation.
The initial carbocation that would form from the heterolytic cleavage of the C-Cl bond in this compound is the primary 2,3-dimethylbutan-1-yl cation. Primary carbocations are generally unstable chemicalnote.com. However, the stability of carbocations increases with the number of alkyl groups attached to the positively charged carbon due to inductive effects and hyperconjugation. The order of stability is tertiary > secondary > primary > methyl.
A key feature of carbocation chemistry is the potential for rearrangement to a more stable carbocation. The initially formed primary 2,3-dimethylbutan-1-yl cation can undergo a rapid 1,2-hydride shift, where a hydrogen atom from the adjacent tertiary carbon migrates with its bonding electrons to the primary carbocation center. This rearrangement results in the formation of a much more stable tertiary 2,3-dimethylbutan-2-yl cation. This propensity for rearrangement is a critical factor in the SN1 reactivity of branched primary alkyl halides.
Table 1: Relative Stability of Carbocations
| Carbocation Type | Relative Stability |
|---|---|
| Methyl | Least Stable |
| Primary (1°) | |
| Secondary (2°) |
This table illustrates the general trend in carbocation stability.
The rate of SN1 reactions is highly dependent on the polarity of the solvent. Polar protic solvents, such as water, alcohols, and carboxylic acids, are particularly effective at stabilizing the transition state leading to the carbocation and the carbocation intermediate itself through solvation. This stabilization lowers the activation energy for the ionization step, thereby increasing the rate of the SN1 reaction.
The strength of the nucleophile generally does not affect the rate of an SN1 reaction because the nucleophile is not involved in the rate-determining step chemicalnote.com. Therefore, solvolysis reactions, where the solvent acts as the nucleophile, are common for substrates that react via the SN1 mechanism. For this compound, solvolysis in a polar protic solvent like ethanol (B145695) or formic acid would be expected to proceed through an SN1 pathway, likely with rearrangement.
Table 2: Effect of Solvent Polarity on SN1 Reaction Rate
| Solvent | Dielectric Constant (Approx.) | Relative Rate of Solvolysis (t-Butyl Chloride) |
|---|---|---|
| Acetic Acid | 6 | 1 |
| Methanol | 33 | 4 |
| Formic Acid | 58 | 5000 |
This table shows the general trend of increasing SN1 reaction rate with increasing solvent polarity for a model substrate.
Kinetic Investigations of SN2 Pathways
The SN2 reaction is a concerted, one-step process where the nucleophile attacks the carbon atom at the same time as the leaving group departs. The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile, exhibiting second-order kinetics chemicalnote.com.
SN2 reactions are highly sensitive to steric hindrance at the reaction center. The nucleophile must approach the carbon atom from the backside of the leaving group. Bulky substituents on or near the carbon atom undergoing substitution will impede this backside attack, increasing the activation energy and dramatically slowing down the reaction rate. libretexts.orglibretexts.org
This compound is a primary alkyl halide, which would typically suggest a predisposition towards the SN2 mechanism. However, it is a sterically hindered primary halide due to the presence of an isopropyl group on the β-carbon. This branching near the reaction center significantly hinders the approach of the nucleophile. This steric hindrance is even more pronounced than in isobutyl halides and approaches that of neopentyl halides, which are notoriously unreactive in SN2 reactions. libretexts.org
Table 3: Relative Rates of SN2 Reactions for Various Alkyl Bromides with a Common Nucleophile
| Alkyl Bromide | Type | Relative Rate |
|---|---|---|
| Methyl bromide | Methyl | ~2,000,000 |
| Ethyl bromide | Primary | ~500 |
| Isopropyl bromide | Secondary | 1 |
| t-Butyl bromide | Tertiary | Negligible |
This table illustrates the profound effect of steric hindrance on SN2 reaction rates. The reactivity of this compound is expected to be very low, similar to neopentyl bromide. uci.edu
In an SN2 reaction, the rate is also influenced by the nature of the leaving group and the strength of the nucleophile. A good leaving group is a species that is stable as an anion. For the halogens, the leaving group ability increases down the group: I⁻ > Br⁻ > Cl⁻ > F⁻. Chloride is a reasonably good leaving group.
The rate of an SN2 reaction is directly proportional to the concentration and strength of the nucleophile. Stronger nucleophiles, which are typically strong bases (with some exceptions), will react faster in SN2 reactions. For this compound, even with a strong, unhindered nucleophile, the reaction rate would be severely limited by the steric hindrance of the substrate.
Table 4: Relative Nucleophilicity of Common Nucleophiles in SN2 Reactions
| Nucleophile | Relative Rate |
|---|---|
| H₂O | 1 |
| CH₃COO⁻ | 500 |
| NH₃ | 700 |
| Cl⁻ | 1,000 |
| OH⁻ | 16,000 |
| CH₃O⁻ | 25,000 |
| I⁻ | 100,000 |
| CN⁻ | 125,000 |
This table provides a general comparison of the strength of various nucleophiles in SN2 reactions. libretexts.org
Competition Between SN1 and SN2 Mechanisms in Primary Branched Halides
Primary branched halides, such as this compound, exhibit a nuanced reactivity profile that balances between SN1 and SN2 pathways. While primary alkyl halides typically favor the SN2 mechanism, the steric hindrance introduced by branching at the β-carbon significantly impacts the reaction rate and mechanism. msu.edulibretexts.orglibretexts.org
In an SN2 reaction, the nucleophile performs a backside attack on the carbon atom bearing the leaving group. ncert.nic.in The presence of bulky substituents on or near this carbon atom creates steric hindrance, which can dramatically inhibit the approach of the nucleophile. ncert.nic.in For this compound, the presence of two methyl groups on the adjacent carbon (C2) and another methyl group on C3 creates significant steric bulk. This crowding impedes the nucleophile's access to the electrophilic carbon, slowing down the rate of the SN2 reaction. libretexts.orglibretexts.org As steric hindrance increases, the rate of SN2 reactions decreases. libretexts.org
Conversely, the SN1 mechanism involves the formation of a carbocation intermediate. chemistrysteps.com Although primary carbocations are generally unstable, a 1,2-hydride shift can occur in the case of this compound. The initially formed primary carbocation can rearrange to a more stable tertiary carbocation. libretexts.orglibretexts.orgkhanacademy.org This rearrangement is a powerful driving force for the reaction to proceed via an SN1 pathway, especially in the presence of a weak nucleophile and a polar protic solvent that can stabilize the carbocation intermediate. libretexts.orglibretexts.orglibretexts.org
The competition between SN1 and SN2 is therefore a delicate balance of factors. Strong nucleophiles and less polar solvents will favor the slower SN2 pathway. byjus.com However, conditions that favor carbocation formation and rearrangement, such as the use of weak nucleophiles or solvolysis conditions, will promote the SN1 mechanism, which proceeds through the more stable tertiary carbocation. libretexts.orglibretexts.orgorganicchemistrytutor.com It is also important to note that under conditions with strong, bulky bases, elimination reactions (E2) often become the dominant pathway over substitution. studentdoctor.netchemistry.coach
Elimination Reactions (E1 and E2)
Elimination reactions are a common pathway for alkyl halides and can proceed through either a unimolecular (E1) or bimolecular (E2) mechanism. libretexts.org In the case of this compound, both mechanisms are possible, and the predominant pathway is determined by the reaction conditions, particularly the strength of the base. chemistry.coach
The E1 mechanism, much like the SN1 reaction, proceeds through a carbocation intermediate. chemistry.coach The rate-determining step is the formation of this carbocation. masterorganicchemistry.com For this compound, the initial primary carbocation will rearrange via a 1,2-hydride shift to form a more stable tertiary carbocation. libretexts.orglibretexts.org A weak base can then remove a proton from an adjacent carbon to form the alkene. chemistry.coach E1 reactions are favored by weak bases and good ionizing solvents (polar protic). libretexts.org
The E2 mechanism is a concerted, one-step reaction where a strong base removes a proton from a carbon adjacent to the leaving group, and the leaving group departs simultaneously to form a double bond. chemistry.coachlibretexts.org This pathway is favored by the use of strong, bulky bases. studentdoctor.netchemistry.coach The rate of the E2 reaction is dependent on the concentration of both the alkyl halide and the base. libretexts.org
| Reaction Type | Mechanism | Substrate | Base | Solvent | Key Feature |
| E1 | Unimolecular | Tertiary > Secondary > Primary | Weak | Polar Protic | Carbocation intermediate, rearrangements possible |
| E2 | Bimolecular | Primary > Secondary > Tertiary | Strong | Varies | Concerted, requires anti-periplanar geometry |
Regioselectivity in E1 and E2 Pathways
When an elimination reaction can result in the formation of more than one constitutional isomer of an alkene, the reaction is said to be regioselective. chemistrysteps.com For this compound, deprotonation can occur from two different β-carbons, leading to two possible alkene products: 2,3-dimethyl-1-butene (B117154) and 2,3-dimethyl-2-butene (B165504).
Zaitsev's Rule and Hofmann Product Formation
Zaitsev's rule, formulated in 1875, states that in an elimination reaction, the major product will be the more stable, more highly substituted alkene. bartleby.comwordpress.comlibretexts.org This is often referred to as the Zaitsev (or Saytzeff) product. chadsprep.com Alkene stability increases with the number of alkyl substituents on the double-bonded carbons. chemistrysteps.com In the case of this compound, the elimination product 2,3-dimethyl-2-butene is a tetrasubstituted alkene, while 2,3-dimethyl-1-butene is a disubstituted alkene. According to Zaitsev's rule, 2,3-dimethyl-2-butene would be the major product. chemistrysteps.comchadsprep.com This holds true for E1 reactions and for E2 reactions using small, strong bases like hydroxide (B78521) or ethoxide. msu.edumasterorganicchemistry.com
The Hofmann product is the less substituted alkene. chadsprep.comwikipedia.org Its formation is favored under specific conditions, particularly in E2 reactions. wikipedia.org
Influence of Bulky Bases on Regioselectivity
The regioselectivity of an E2 reaction can be significantly influenced by the steric bulk of the base used. msu.edu When a sterically hindered, bulky base such as potassium tert-butoxide (t-BuOK) is used, the less substituted alkene, or the Hofmann product, is favored. studentdoctor.netmasterorganicchemistry.com The large size of the bulky base makes it difficult to access the more sterically hindered proton required to form the Zaitsev product. masterorganicchemistry.com Instead, the base will preferentially abstract a proton from the less sterically hindered, terminal methyl group, leading to the formation of 2,3-dimethyl-1-butene as the major product. msu.edumasterorganicchemistry.com
| Base | Product Favored | Major Alkene from this compound |
| Small Base (e.g., Sodium Ethoxide) | Zaitsev | 2,3-dimethyl-2-butene |
| Bulky Base (e.g., Potassium tert-butoxide) | Hofmann | 2,3-dimethyl-1-butene |
Stereochemical Outcomes of Elimination Reactions
The stereochemistry of elimination reactions is highly dependent on the mechanism. While E1 reactions are generally not stereospecific due to the planar nature of the carbocation intermediate, E2 reactions have strict stereochemical requirements. chemistrysteps.com
Anti-Periplanar Geometry Requirements for E2
The E2 reaction requires a specific spatial arrangement of the proton being removed and the leaving group; they must be in an anti-periplanar conformation. chemistrysteps.comwikipedia.orglibretexts.org This means that the hydrogen atom and the leaving group are on opposite sides of the carbon-carbon bond and lie in the same plane, with a dihedral angle of 180°. chemistrysteps.comchemistrysteps.com
This geometric constraint is due to the need for optimal orbital overlap in the transition state. wikipedia.orglibretexts.org The electrons from the breaking C-H bond must be able to flow into the antibonding orbital of the C-Cl bond to facilitate the departure of the leaving group and the formation of the new pi bond. chemistrysteps.comwikipedia.org This alignment occurs most effectively in the anti-periplanar arrangement. chemistrysteps.commasterorganicchemistry.com While a syn-periplanar arrangement is theoretically possible, it is energetically unfavorable as it requires the substituents to be in an eclipsed conformation. libretexts.orglibretexts.org The anti-periplanar requirement dictates which protons can be removed in an E2 reaction and therefore has a profound impact on the regioselectivity and stereoselectivity of the reaction, particularly in cyclic systems. libretexts.orglibretexts.orgyoutube.com For an acyclic molecule like this compound, rotation around the carbon-carbon single bonds allows the molecule to adopt the necessary anti-periplanar conformation for the elimination to occur. chemistrysteps.com
Stereospecificity versus Stereoselectivity in Alkene Formation
The formation of alkenes from this compound via elimination reactions highlights the concepts of stereospecificity and stereoselectivity. These terms describe the stereochemical outcome of a reaction. A stereoselective reaction is one in which a single reactant can form two or more stereoisomeric products, but one is formed in greater amounts than the other. ntu.edu.sg In contrast, a stereospecific reaction is one in which different stereoisomers of the starting material react to give different stereoisomers of the product. ntu.edu.sg
In the context of elimination reactions of alkyl halides, the E2 (bimolecular elimination) and E1 (unimolecular elimination) pathways are the primary mechanisms. The stereochemical outcome is largely dependent on the mechanism.
E2 Reactions: The E2 mechanism is a concerted, one-step process that requires a specific geometric arrangement of the hydrogen atom being abstracted and the leaving group. For the reaction to proceed, these two groups must be in an anti-periplanar conformation, meaning they are in the same plane but on opposite sides of the carbon-carbon bond. chemistrysteps.commasterorganicchemistry.com
For this compound, elimination can only occur by abstraction of a β-hydrogen from the C2 carbon. Since the C2 carbon has only one hydrogen atom, the E2 reaction is stereospecific. chemistrysteps.com The molecule must adopt the conformation where the single β-hydrogen and the chlorine atom are anti-periplanar. This locks in the stereochemistry of the resulting alkene product, 2,3-dimethyl-1-butene. Because there is only one possible β-hydrogen to be eliminated, there is no choice between forming different stereoisomers (like E/Z isomers), thus the reaction is stereospecific, not stereoselective. chemistrysteps.comchemistrysteps.com
E1 Reactions: The E1 reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate. masterorganicchemistry.com The initial step is the slow departure of the leaving group to form a primary carbocation. This primary carbocation is highly unstable and will rapidly rearrange via a hydride shift to a more stable tertiary carbocation (see Section 3.3.1). The base then removes a proton from a carbon adjacent to the positive charge to form the double bond.
Because the carbocation intermediate is planar, the base can attack from either side. However, with the rearranged tertiary carbocation from this compound, elimination can lead to two possible alkene products: 2,3-dimethyl-1-butene and the more substituted, and thus more stable, 2,3-dimethyl-2-butene (Zaitsev's product). The formation of the more stable alkene as the major product makes the E1 reaction stereoselective. masterorganicchemistry.com E1 eliminations generally favor the formation of the more stable (trans or more substituted) alkene. libretexts.org
| Reaction Type | Key Feature | Outcome for this compound | Product(s) |
| E2 | Requires anti-periplanar geometry; single β-hydrogen available. | Stereospecific chemistrysteps.com | 2,3-dimethyl-1-butene |
| E1 | Proceeds via a rearranged tertiary carbocation intermediate. | Stereoselective | 2,3-dimethyl-2-butene (major), 2,3-dimethyl-1-butene (minor) |
Competition Between Substitution and Elimination Processes
Substitution (SN1, SN2) and elimination (E1, E2) reactions are often in competition with one another. leah4sci.com The outcome for this compound depends on several factors, including the structure of the substrate, the nature of the nucleophile/base, and the reaction conditions.
This compound is a primary (1°) alkyl halide. This structural feature has significant implications for the reaction pathways it can undergo.
SN2 vs. E2: Primary substrates are generally excellent candidates for SN2 reactions due to minimal steric hindrance at the reaction center. libretexts.org However, this compound is sterically hindered near the reaction site due to the bulky isopropyl group on the adjacent carbon. This steric bulk can hinder the backside attack required for an SN2 reaction. When a strong, bulky base, such as potassium tert-butoxide (KOt-Bu), is used, the steric hindrance makes it difficult for the base to act as a nucleophile, and the E2 pathway is favored. masterorganicchemistry.com With a strong, but less hindered base/nucleophile like hydroxide (OH⁻) or an alkoxide (RO⁻), a mixture of SN2 and E2 products can be expected, with the ratio influenced by temperature; higher temperatures favor elimination. masterorganicchemistry.com
SN1 vs. E1: Unimolecular reactions (SN1 and E1) are generally disfavored for primary substrates because they proceed through the formation of a highly unstable primary carbocation. libretexts.orgyoutube.com Therefore, under conditions that would typically favor unimolecular reactions (e.g., a weak nucleophile/weak base like water or ethanol), the reaction rate for this compound would be very slow. However, if forced under high heat, any primary carbocation that does form will immediately rearrange to a more stable tertiary carbocation, leading to a mixture of SN1 and E1 products (see Section 3.3.1).
The following table summarizes the expected outcomes:
| Conditions | Predominant Mechanism | Expected Major Product(s) |
| Strong, non-bulky base (e.g., NaOH, NaOEt) | SN2 / E2 competition | 1-hydroxy-2,3-dimethylbutane and 2,3-dimethyl-1-butene |
| Strong, bulky base (e.g., K-OtBu) | E2 | 2,3-dimethyl-1-butene |
| Weak nucleophile/weak base (e.g., H₂O, EtOH) | Very slow reaction; SN1/E1 if forced (with rearrangement) | 2-hydroxy-2,3-dimethylbutane and 2,3-dimethyl-2-butene |
Skeletal Rearrangement Phenomena
Hydride and Alkyl Shifts in Carbocation Intermediates
Carbocation rearrangements are a common feature in reactions involving carbocation intermediates, such as SN1 and E1 reactions. libretexts.org These rearrangements occur when a more stable carbocation can be formed through the migration of a group from an adjacent carbon. The stability of carbocations follows the order: tertiary (3°) > secondary (2°) > primary (1°). libretexts.org
In the case of this compound undergoing an SN1 or E1 reaction, the initial departure of the chloride ion would form a highly unstable primary carbocation. This primary carbocation will undergo a rapid rearrangement to form a much more stable tertiary carbocation. This occurs via a 1,2-hydride shift , where a hydrogen atom from the adjacent carbon (C2) moves with its pair of bonding electrons to the positively charged carbon (C1). libretexts.orgopenstax.org
This rearrangement is energetically favorable because it transforms an unstable primary carbocation into a stable tertiary carbocation. Once the more stable tertiary carbocation is formed, it can then be attacked by a nucleophile to give a substitution product or lose a proton to give an elimination product. This explains why reactions of primary alkyl halides that proceed through a carbocation mechanism often yield products with a rearranged carbon skeleton. openstax.org While less common for this specific substrate, an alkyl (methyl) shift could also occur if no adjacent hydride is available. masterorganicchemistry.com
Rearrangements During Radical Halogenation
Skeletal rearrangements are much less common in radical intermediates compared to carbocation intermediates. The free radical halogenation of an alkane like 2,3-dimethylbutane (B166060) proceeds via a radical chain mechanism. brainly.comwikipedia.org The key intermediate is a neutral alkyl radical.
In the radical bromination of 2,3-dimethylbutane, a bromine radical abstracts a hydrogen atom. brainly.com Abstraction of a tertiary hydrogen is highly favored due to the greater stability of the resulting tertiary radical. brainly.com This leads to the formation of the 2-bromo-2,3-dimethylbutane (B3344068) radical as the major intermediate. brainly.com Unlike carbocations, 1,2-shifts of hydrogen atoms or alkyl groups are not a typical reaction pathway for alkyl radicals. Therefore, significant skeletal rearrangements are generally not observed during the radical halogenation of 2,3-dimethylbutane to form the precursor for this compound or its isomers.
Radical Reactions and Mechanisms involving this compound
The most relevant radical reaction involving this compound is its formation via the free-radical chlorination of 2,3-dimethylbutane. This reaction proceeds through a classic radical chain mechanism, which consists of three stages: initiation, propagation, and termination. brainly.comupenn.edu
Initiation: The reaction is initiated by the homolytic cleavage of a chlorine molecule (Cl₂) into two chlorine radicals (Cl•). This process requires an input of energy, typically in the form of ultraviolet (UV) light or heat.
Cl₂ + energy → 2 Cl•
Propagation: This stage consists of two repeating steps that form the product and regenerate the radical chain carrier.
Step 1 (Hydrogen Abstraction): A chlorine radical abstracts a hydrogen atom from the 2,3-dimethylbutane molecule to form hydrogen chloride (HCl) and an alkyl radical. There are two types of hydrogens that can be abstracted: primary and tertiary. This leads to two possible radical intermediates.
Abstraction of a primary H: Cl• + CH(CH₃)₂CH(CH₃)₂ → HCl + •CH₂CH(CH₃)CH(CH₃)₂ (primary radical)
Abstraction of a tertiary H: Cl• + CH(CH₃)₂CH(CH₃)₂ → HCl + C(CH₃)₂CH(CH₃)₂ (tertiary radical)
Step 2 (Halogenation): The newly formed alkyl radical reacts with another molecule of Cl₂ to form the chlorinated product and a new chlorine radical, which can then continue the chain.
•CH₂CH(CH₃)CH(CH₃)₂ + Cl₂ → ClCH₂CH(CH₃)CH(CH₃)₂ (this compound) + Cl•
•C(CH₃)₂CH(CH₃)₂ + Cl₂ → C(CH₃)₂ClCH(CH₃)₂ (2-chloro-2,3-dimethylbutane) + Cl•
Termination: The chain reaction is terminated when two radicals combine to form a stable, non-radical molecule. This can happen in several ways:
Cl• + Cl• → Cl₂
Alkyl• + Cl• → Alkyl-Cl
Alkyl• + Alkyl• → Alkane
Stereochemical Investigations of 1 Chloro 2,3 Dimethylbutane
Chirality and Stereoisomerism in Branched Chloroalkanes
The introduction of a chlorine atom into the structure of 2,3-dimethylbutane (B166060) creates a chiral molecule, leading to the existence of stereoisomers. The analysis of these stereoisomers is fundamental to understanding the compound's properties and reactivity.
1-Chloro-2,3-dimethylbutane possesses two chiral centers, which are carbon atoms bonded to four different substituents. These are located at the C2 and C3 positions of the butane chain. The presence of 'n' chiral centers in a molecule can lead to a maximum of 2n stereoisomers. In the case of this compound, with two chiral centers, a maximum of four stereoisomers is possible.
The stereoisomers of this compound are a pair of enantiomers and a pair of diastereomers. The specific spatial arrangement of the substituents around the chiral centers determines the absolute configuration of each stereoisomer, which is designated using the Cahn-Ingold-Prelog (CIP) priority rules as either (R) or (S).
The four possible stereoisomers are:
(2R, 3R)-1-chloro-2,3-dimethylbutane
(2S, 3S)-1-chloro-2,3-dimethylbutane
(2R, 3S)-1-chloro-2,3-dimethylbutane
(2S, 3R)-1-chloro-2,3-dimethylbutane
The (2R, 3R) and (2S, 3S) isomers are enantiomers of each other, as are the (2R, 3S) and (2S, 3R) isomers. The relationship between any other pair of isomers is diastereomeric. For instance, (2R, 3R)-1-chloro-2,3-dimethylbutane is a diastereomer of (2R, 3S)-1-chloro-2,3-dimethylbutane. One specific enantiomer that has been documented is (2S)-1-chloro-2,3-dimethylbutane nih.gov.
| Stereoisomer | Relationship to (2R, 3R)-1-chloro-2,3-dimethylbutane |
|---|---|
| (2S, 3S)-1-chloro-2,3-dimethylbutane | Enantiomer |
| (2R, 3S)-1-chloro-2,3-dimethylbutane | Diastereomer |
| (2S, 3R)-1-chloro-2,3-dimethylbutane | Diastereomer |
The presence of chirality in this compound leads to interesting relationships between seemingly equivalent atoms or groups within the molecule. Protons or groups that are not interchangeable by a simple rotation or a plane of symmetry are considered stereochemically distinct.
Diastereotopic Protons: In any of the chiral stereoisomers of this compound, the two protons on the C1 carbon (the -CH2Cl group) are diastereotopic. This is because replacing each of these protons with another group (e.g., deuterium) would result in the formation of diastereomers. Diastereotopic protons are chemically non-equivalent and, in principle, will have different chemical shifts in an NMR spectrum.
Enantiotopic Groups: In the achiral precursor, 2,3-dimethylbutane, the two methyl groups at C2 and C3 are equivalent. However, in the context of forming this compound, the two primary carbons (C1 and the methyl group at C2) can be considered in relation to the prochiral center at C2.
Conformational Analysis
The rotation around the single carbon-carbon bonds in this compound results in different spatial arrangements of the atoms, known as conformations or rotational isomers (rotamers). The stability of these conformers is influenced by torsional strain and steric interactions between the substituents.
The conformational analysis of this compound can be understood by considering the rotations around the C1-C2 and C2-C3 bonds. The analysis of the parent alkane, 2,3-dimethylbutane, provides a useful starting point. For the C2-C3 bond in 2,3-dimethylbutane, there are staggered and eclipsed conformations. The staggered conformations are lower in energy than the eclipsed conformations due to reduced torsional strain. Among the staggered conformations, the anti-conformation, where the two bulky isopropyl groups are furthest apart, is generally the most stable. The gauche conformations, where the isopropyl groups are closer, are slightly higher in energy due to steric hindrance.
In this compound, the presence of the chlorine atom introduces additional complexity. The analysis of rotation around the C2-C3 bond will involve considering the relative positions of the chloromethyl group, the methyl group, the isopropyl group, and the hydrogen atom. The most stable conformers will be those that minimize both torsional strain (favoring staggered arrangements) and steric strain between the larger groups. It is expected that the anti-conformation, with the large chloromethyl and isopropyl groups positioned 180° from each other, will be of lowest energy. Gauche interactions between the chloromethyl group and the other substituents will lead to higher energy conformers.
The relative energies of different conformers are influenced by several factors:
Torsional Strain: The repulsion between electron clouds of adjacent bonds, which is maximized in eclipsed conformations.
Steric Strain (van der Waals repulsion): The repulsive interaction that occurs when atoms or groups are forced closer together than their van der Waals radii allow. This is significant for gauche interactions between bulky groups. libretexts.orgunizin.orgpressbooks.pub
Dipole-Dipole Interactions: The presence of the polar C-Cl bond can lead to dipole-dipole interactions that may influence the stability of certain conformers.
| Interaction | Approximate Energy Cost (kcal/mol) |
|---|---|
| H-H eclipsed | 1.0 |
| CH3-H eclipsed | 1.4 |
| CH3-CH3 eclipsed | 2.5-3.0 |
| CH3-CH3 gauche | 0.9 |
Note: These are general values for alkanes and can be used to estimate the relative energies of conformers for this compound.
The conformational preferences of molecules like this compound can be investigated through a combination of experimental techniques and computational modeling.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for conformational analysis. The magnitude of the vicinal coupling constants (3JHH) between protons on adjacent carbon atoms is dependent on the dihedral angle between them, as described by the Karplus equation. By measuring these coupling constants, it is possible to deduce the time-averaged conformation of the molecule in solution. For diastereotopic protons, their distinct chemical shifts and coupling patterns can provide detailed information about the rotational preferences around single bonds.
Computational Chemistry: Quantum mechanical calculations, such as density functional theory (DFT) and ab initio methods, can be used to model the potential energy surface of the molecule as a function of bond rotation. These calculations can provide the relative energies of the different staggered and eclipsed conformers, as well as the energy barriers to rotation between them. This allows for a detailed understanding of the energetic landscape and the prediction of the most stable conformations.
Stereochemical Control in Synthetic Routes
The synthesis of a specific stereoisomer of this compound requires a stereoselective or stereospecific synthetic route. This is crucial in applications where only one enantiomer or diastereomer exhibits the desired activity.
One approach to achieving stereochemical control is to start from a chiral precursor. For example, the synthesis of (S)-(+)-1-Chloro-2,3-dimethylbutane has been reported. lookchem.com A plausible synthetic pathway would involve the use of a chiral starting material, such as a chiral alcohol, which can be converted to the corresponding chloride with retention or inversion of configuration, depending on the reaction conditions.
A potential stereoselective synthesis could involve the following steps:
Start with a chiral building block: For instance, a chiral derivative of 2,3-dimethylbutanoic acid or a related chiral alcohol.
Stereoselective reduction or nucleophilic substitution: Employing reagents and conditions that favor the formation of one stereoisomer over others. For example, the conversion of a chiral alcohol to the chloride using thionyl chloride (SOCl2) or a similar reagent can proceed with a predictable stereochemical outcome.
Retention, Inversion, and Racemization in Nucleophilic Substitution
Nucleophilic substitution reactions of this compound can proceed through two primary mechanisms: S(_N)1 and S(_N)2. The stereochemical outcome of the reaction is highly dependent on which of these mechanistic pathways is followed.
S(_N)2 Mechanism and Inversion of Configuration:
In an S(_N)2 reaction, a nucleophile attacks the carbon atom bonded to the chlorine from the side opposite to the leaving group. This "backside attack" leads to a concerted process where the bond to the nucleophile forms at the same time as the bond to the leaving group breaks. utexas.edu This mechanism results in an inversion of configuration at the chiral center. For example, if the starting material is (S)-1-chloro-2,3-dimethylbutane, the product of an S(_N)2 reaction will be the (R)-enantiomer.
S(_N)1 Mechanism and Racemization:
The S(_N)1 mechanism involves a two-step process. First, the leaving group departs, forming a planar carbocation intermediate. utexas.edu This carbocation is achiral. In the second step, the nucleophile can attack the carbocation from either face with equal probability. This results in the formation of a nearly equal mixture of both enantiomers, a phenomenon known as racemization . Therefore, if optically active this compound were to undergo an S(_N)1 reaction, the product would be a racemic mixture. utexas.edu
It is important to note that complete racemization is not always observed in S(_N)1 reactions. Sometimes, a slight excess of the inversion product is formed because the departing leaving group may still partially shield one face of the carbocation.
Retention of Configuration:
Retention of configuration, where the nucleophile directly replaces the leaving group on the same side, is not a typical outcome for S(_N)1 or S(_N)2 reactions. utexas.edu
Stereospecificity and Stereoselectivity in Elimination Reactions
Elimination reactions of this compound, typically proceeding via the E2 mechanism, also have important stereochemical considerations.
Stereospecificity in E2 Reactions:
The E2 reaction is stereospecific, meaning that the stereochemistry of the starting material determines the stereochemistry of the product. This is due to the requirement for an anti-periplanar arrangement of the hydrogen atom being removed and the leaving group. In this conformation, the hydrogen and the leaving group are in the same plane but on opposite sides of the carbon-carbon bond.
For this compound, the specific diastereomer used as the starting material will dictate which alkene stereoisomer is formed. For the E2 elimination to occur, the molecule must adopt a conformation where a β-hydrogen and the chlorine atom are in an anti-periplanar relationship.
Stereoselectivity in E2 Reactions:
E2 reactions can also be stereoselective, meaning that when two or more stereoisomeric products can be formed, one is formed in preference to the others. chemistrysteps.com If there is more than one β-hydrogen that can be in an anti-periplanar position to the leaving group, the reaction will preferentially form the more stable alkene product (Zaitsev's rule). The formation of the more substituted alkene is generally favored.
Detailed research findings, including specific product ratios of the resulting alkenes from the elimination of different stereoisomers of this compound, are not extensively documented in the available literature.
Methods for Chiral Resolution and Enantiomeric Enrichment
The separation of a racemic mixture of this compound into its individual enantiomers would be a crucial step for stereochemical studies. This process is known as chiral resolution. While specific methods for the chiral resolution of this compound have not been detailed in the surveyed academic literature, general techniques for the resolution of chiral alkyl halides could theoretically be applied.
Common methods for chiral resolution include:
Formation of Diastereomers: This is a classical method where the racemic mixture is reacted with a single enantiomer of a chiral resolving agent to form a mixture of diastereomers. wikipedia.org Diastereomers have different physical properties, such as solubility, which allows for their separation by techniques like crystallization. wikipedia.org Once separated, the individual diastereomers can be converted back to the pure enantiomers of the original compound.
Chiral Chromatography: This technique utilizes a chiral stationary phase (CSP) in a chromatography column. The enantiomers of the racemic mixture interact differently with the CSP, leading to different retention times and allowing for their separation.
Specific academic literature exploring the application of these or other methods for the enantiomeric enrichment of this compound has not been identified in the performed searches.
Advanced Spectroscopic and Spectrometric Elucidation of 1 Chloro 2,3 Dimethylbutane and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis
NMR spectroscopy is an indispensable tool for determining the connectivity and three-dimensional structure of organic molecules. Through a combination of one-dimensional and two-dimensional techniques, a complete assignment of the proton and carbon signals of 1-chloro-2,3-dimethylbutane can be achieved.
The ¹H NMR spectrum of this compound provides critical information about the electronic environment of each proton, their connectivity through scalar coupling, and the number of protons in each unique environment. The molecule contains five distinct proton signals.
The protons on the chloromethyl group (H-1) are diastereotopic due to the adjacent chiral center at C-2. These protons are expected to appear as two separate multiplets in the most downfield region (approximately 3.4-3.6 ppm) because of the deshielding effect of the electronegative chlorine atom. The methine proton at C-2 (H-2) and the methine proton at C-3 (H-3) would also show distinct signals. The methyl groups attached to C-2 and C-3 result in four non-equivalent methyl signals, though some may exhibit accidental equivalence leading to overlapping signals.
The splitting patterns, or multiplets, arise from spin-spin coupling between neighboring non-equivalent protons. For instance, the H-1 protons will be split by the H-2 proton, and H-2 will be split by H-1 and H-3, as well as the protons of its attached methyl group, leading to complex multiplets.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Protons |
|---|---|---|---|
| H-1a, H-1b (CH₂Cl) | 3.4 - 3.6 | Doublet of doublets (dd) each | H-2 |
| H-2 (CH) | 1.8 - 2.0 | Multiplet (m) | H-1a, H-1b, H-3, CH₃-C2 |
| H-3 (CH) | 1.6 - 1.8 | Multiplet (m) | H-2, (CH₃)₂-C3 |
| CH₃ at C-2 | 0.9 - 1.1 | Doublet (d) | H-2 |
| (CH₃)₂ at C-3 | 0.8 - 1.0 | Two doublets (d) | H-3 |
The proton-decoupled ¹³C NMR spectrum of this compound is expected to show six distinct signals, corresponding to the six unique carbon environments in the molecule. The carbon atom bonded to the chlorine (C-1) will be the most deshielded and appear furthest downfield.
To distinguish between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons, edited NMR spectra such as DEPT (Distortionless Enhancement by Polarization Transfer) or APT (Attached Proton Test) are employed. uobasrah.edu.iqmagritek.com
DEPT-90: This experiment would show only the signals from methine (CH) carbons. aiinmr.com
DEPT-135: This experiment displays methine (CH) and methyl (CH₃) carbons as positive signals, while methylene (CH₂) carbons appear as negative signals. Quaternary carbons are not observed in DEPT spectra. aiinmr.com
APT: In an APT spectrum, methyl (CH₃) and methine (CH) carbons give positive signals, whereas methylene (CH₂) and quaternary carbons produce negative signals. nanalysis.com Unlike DEPT, APT experiments show all carbon signals. magritek.comnanalysis.com
By combining these experiments, each carbon in this compound can be unambiguously identified.
Table 2: Predicted ¹³C NMR and DEPT/APT Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-90 | DEPT-135 | APT |
|---|---|---|---|---|
| C-1 (CH₂Cl) | 40 - 50 libretexts.org | No Signal | Negative | Negative |
| C-2 (CH) | 35 - 45 | Positive | Positive | Positive |
| C-3 (CH) | 30 - 40 | Positive | Positive | Positive |
| CH₃ at C-2 | 15 - 25 | No Signal | Positive | Positive |
| (CH₃)₂ at C-3 (diastereotopic) | 10 - 20 libretexts.org | No Signal | Two Positive | Two Positive |
Two-dimensional (2D) NMR experiments provide a powerful method for establishing the complete bonding network and spatial relationships within a molecule.
COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, cross-peaks would be expected between H-1 and H-2, H-2 and H-3, H-2 and its attached methyl protons, and H-3 and its attached methyl protons. This confirms the direct connectivity of the proton spin systems.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). sdsu.edu It allows for the definitive assignment of each proton signal to its corresponding carbon signal. For example, the proton signals between 3.4-3.6 ppm would show a cross-peak to the carbon signal around 40-50 ppm, confirming their assignment as H-1 and C-1, respectively.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range connectivity by showing correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). sdsu.edu This is crucial for piecing together the molecular skeleton. For instance, the H-1 protons should show correlations to C-2 and C-3, and the methyl protons at C-2 should show correlations to C-1 and C-3.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close to each other in space, regardless of whether they are bonded. huji.ac.il NOESY is particularly useful for determining stereochemistry and conformational preferences. For this compound, NOESY could reveal through-space interactions between protons on the C-1 methylene group and the methyl groups, providing insight into the preferred rotational conformations (rotamers) around the C-1—C-2 and C-2—C-3 bonds.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Characterization
The IR and Raman spectra of this compound are dominated by vibrations associated with its alkyl framework and the carbon-chlorine bond.
C-H Stretching: Strong absorptions in the IR spectrum between 2850 and 3000 cm⁻¹ are characteristic of C-H stretching vibrations within the methyl and methine groups.
C-H Bending: Vibrations corresponding to the bending (scissoring, rocking, wagging, and twisting) of CH₃ and CH₂ groups typically appear in the 1350-1470 cm⁻¹ region. A C-H wagging mode for the -CH₂Cl group is expected between 1300-1150 cm⁻¹. orgchemboulder.com
C-Cl Stretching: The carbon-chlorine stretching vibration is a key diagnostic feature for alkyl halides. This bond gives rise to a strong absorption in the IR and a strong band in the Raman spectrum, typically found in the fingerprint region between 550 and 850 cm⁻¹. orgchemboulder.comuci.edu The exact position depends on the substitution and conformation of the molecule.
Table 3: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |
|---|---|---|---|
| C-H Stretch (sp³) | 2850 - 3000 | Strong | Medium-Strong |
| C-H Bend (CH₃, CH₂) | 1350 - 1470 | Medium | Medium |
| C-H Wag (-CH₂Cl) | 1150 - 1300 orgchemboulder.com | Medium | Weak |
| C-C Stretch | 800 - 1200 | Weak-Medium | Medium |
| C-Cl Stretch | 550 - 850 orgchemboulder.comuci.edu | Strong | Strong |
Due to rotation around the C-C single bonds, this compound can exist as a mixture of different rotational isomers, or conformers. The relative energies of these conformers can influence their population at a given temperature. Vibrational spectroscopy is highly sensitive to these conformational changes.
In the liquid or solution phase, multiple conformers are typically present, leading to a more complex spectrum with additional bands compared to the solid state. In the crystalline solid phase, the molecule is often locked into a single, lowest-energy conformation. This results in a simpler spectrum with fewer and sharper bands. By comparing the spectra of the compound in different phases (e.g., liquid vs. solid) or at different temperatures, bands corresponding to specific conformers can be identified. For example, the C-Cl stretching frequency is particularly sensitive to the local environment and can appear as multiple bands in the liquid phase, with each band corresponding to a different rotamer (e.g., trans or gauche).
Mass Spectrometry for Fragmentation Pathway Elucidation and Accurate Mass Determination
Mass spectrometry is an indispensable analytical technique for the structural elucidation of this compound and its derivatives. It provides critical information regarding the molecular weight, elemental composition, and fragmentation pathways, which are essential for unambiguous identification.
Electron Ionization (EI) Mass Spectrometry: Fragmentation Patterns
Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive and reproducible fragmentation. The mass spectrum of this compound under EI conditions is characterized by several key features.
A distinctive feature in the mass spectra of chlorinated compounds is the presence of isotopic peaks for the molecular ion. Chlorine naturally exists as two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. jove.comjove.com Consequently, the mass spectrum of this compound will exhibit a molecular ion peak (M⁺) and an M+2 peak, with a relative intensity ratio of approximately 3:1, which is a clear indicator of the presence of a single chlorine atom in the molecule. jove.comjove.com
The fragmentation of the this compound molecular ion is governed by the cleavage of its weakest bonds and the formation of stable carbocations. The primary fragmentation pathways include:
α-Cleavage: This involves the cleavage of the C-C bond adjacent to the chlorine-bearing carbon. While less common for alkyl chlorides compared to other functional groups, it can still occur.
Heterolytic C-Cl Bond Cleavage: The most prominent fragmentation pathway for alkyl halides is the loss of the halogen atom as a radical, resulting in the formation of a carbocation. jove.comjove.comprezi.com For this compound, this leads to the formation of the 2,3-dimethylbutyl (B1248744) cation (C₆H₁₃⁺) at a mass-to-charge ratio (m/z) of 85. This peak is often the base peak or one of the most intense peaks in the spectrum.
Secondary Fragmentation: The initially formed carbocations can undergo further rearrangements and fragmentation to yield smaller, stable ions. For the C₆H₁₃⁺ ion, this can involve the loss of neutral molecules like ethene (C₂H₄) or propene (C₃H₆), or radicals such as a methyl radical (•CH₃) or an isopropyl radical (•C₃H₇).
The predicted fragmentation patterns are summarized in the table below.
| Precursor Ion (m/z) | Fragmentation Pathway | Resulting Ion (m/z) | Neutral Loss |
| 120/122 ([C₆H₁₃Cl]⁺) | C-Cl bond cleavage | 85 ([C₆H₁₃]⁺) | •Cl |
| 85 ([C₆H₁₃]⁺) | Loss of propene | 43 ([C₃H₇]⁺) | C₃H₆ |
| 85 ([C₆H₁₃]⁺) | Loss of methyl radical | 70 ([C₅H₁₀]⁺) | •CH₃ |
| 85 ([C₆H₁₃]⁺) | Loss of ethyl radical | 57 ([C₄H₉]⁺) | •C₂H₅ |
This interactive table summarizes the primary fragmentation pathways expected for this compound under electron ionization.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is a powerful tool that measures the mass-to-charge ratio of an ion with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the elemental formula of a molecule and its fragments.
The monoisotopic mass of this compound (C₆H₁₃³⁵Cl) is 120.07058 Da. nih.govnih.gov HRMS can easily distinguish this compound from other molecules that have the same nominal mass but different elemental compositions. For example, a compound with the formula C₇H₁₆O has a nominal mass of 116, but its exact mass is 116.12012 Da. This highlights the capability of HRMS to provide unambiguous elemental formulas, which is a crucial step in the identification of unknown compounds or the confirmation of a synthesized product.
The table below illustrates the utility of HRMS in distinguishing this compound from other compounds with similar nominal masses.
| Molecular Formula | Nominal Mass (Da) | Monoisotopic Mass (Da) |
| C₆H₁₃³⁵Cl | 120 | 120.07058 |
| C₇H₁₂N₂ | 120 | 120.10005 |
| C₈H₁₆O | 128 | 128.12012 |
| C₉H₂₀ | 128 | 128.15650 |
This interactive table demonstrates how high-resolution mass spectrometry can differentiate between molecules with the same nominal mass based on their precise monoisotopic masses.
Tandem Mass Spectrometry (MS/MS) for Complex Mixture Analysis
Tandem mass spectrometry, or MS/MS, is a technique used to increase the specificity and sensitivity of mass spectrometric analysis, particularly for compounds in complex mixtures. researchgate.net In an MS/MS experiment, a specific precursor ion is selected from the initial mass spectrum, subjected to fragmentation through collision-induced dissociation (CID), and the resulting product ions are then analyzed.
For the analysis of this compound in a complex matrix, such as an environmental or biological sample, MS/MS can be invaluable. The process would involve:
Precursor Ion Selection: The isotopic molecular ions of this compound (m/z 120 and 122) would be selected in the first mass analyzer.
Collision-Induced Dissociation (CID): These selected ions are passed into a collision cell where they collide with an inert gas (e.g., argon or nitrogen), causing them to fragment.
Product Ion Analysis: The resulting product ions are analyzed in a second mass analyzer. The transition from a specific precursor ion to a characteristic product ion (e.g., m/z 120 → 85) can be monitored, a technique known as Selected Reaction Monitoring (SRM).
This SRM approach provides a high degree of selectivity, as it is unlikely that other co-eluting compounds in the mixture will have the same precursor ion mass and produce the same product ion. This is particularly useful in quantitative studies where low detection limits and high accuracy are required. researchgate.net
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Optically Active Isomers
This compound possesses a chiral center at the second carbon atom, meaning it can exist as a pair of non-superimposable mirror images, or enantiomers: (R)-1-chloro-2,3-dimethylbutane and (S)-1-chloro-2,3-dimethylbutane. These enantiomers have identical physical properties such as boiling point, and refractive index, and produce identical mass spectra. Therefore, techniques like chiroptical spectroscopy are necessary to distinguish between them. saschirality.org
Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. saschirality.orgresearchgate.net An achiral molecule will not exhibit a CD spectrum, while enantiomers will produce mirror-image CD spectra. The CD spectrum is typically plotted as the difference in absorbance (ΔA) versus wavelength.
For the enantiomers of this compound, one would expect to observe a CD spectrum with positive and negative peaks (known as Cotton effects) corresponding to the electronic transitions of the molecule. The sign of the Cotton effect is directly related to the absolute configuration of the chiral center. For instance, if the (R)-enantiomer exhibits a positive Cotton effect at a certain wavelength, the (S)-enantiomer will show a negative Cotton effect of the same magnitude at that same wavelength.
While experimental CD spectra for this compound are not widely available in the literature, the principles of the technique are well-established for determining the absolute configuration of chiral alkyl halides. nih.gov In modern organic chemistry, the experimental CD spectrum is often compared with a theoretically calculated spectrum, generated using quantum chemical methods, to confidently assign the absolute stereochemistry of a chiral molecule. nih.gov This combination of experimental and theoretical approaches provides a robust method for the stereochemical elucidation of optically active isomers of this compound and its derivatives.
Computational Chemistry and Theoretical Investigations of 1 Chloro 2,3 Dimethylbutane
Quantum Chemical Calculations of Molecular Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular system to determine its electronic structure and energy.
Ab initio and Density Functional Theory (DFT) are two major classes of quantum chemical methods used to predict the ground state properties of molecules. Ab initio methods are based on first principles without the use of experimental parameters, while DFT methods calculate the electron density to determine the energy of the system.
Table 1: Predicted Ground State Properties of 1-Chloro-2,3-dimethylbutane (Illustrative) This table is illustrative of the types of data that would be generated from Ab Initio or DFT calculations. Specific literature with these calculations for this compound is not currently available.
| Property | Predicted Value | Method/Basis Set (Example) |
|---|---|---|
| C-Cl Bond Length | ~1.8 Å | B3LYP/6-31G |
| Dipole Moment | ~2.0 D | B3LYP/6-31G |
| HOMO-LUMO Gap | Data Not Available | B3LYP/6-31G* |
This compound possesses several rotatable single bonds, leading to the existence of multiple conformers. Computational methods are essential for exploring the conformational energy landscape, identifying the most stable conformers, and calculating the energy barriers for interconversion between them.
A conformational search would be performed by systematically rotating the dihedral angles of the C-C bonds and calculating the energy of each resulting geometry. This allows for the construction of a potential energy surface, which maps the energy as a function of the molecule's geometry. The minima on this surface correspond to stable conformers, while the saddle points represent the transition states for conformational changes. The energy difference between a transition state and a stable conformer defines the rotational energy barrier. For similar chloroalkanes, these barriers are typically in the range of a few kcal/mol.
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, including nucleophilic substitution (SN1/SN2) and elimination (E1/E2) reactions, which are characteristic of alkyl halides like this compound.
Theoretical models can predict the preferred reaction pathway by calculating the potential energy surfaces for each mechanism.
SN2/E2 Pathways: For bimolecular reactions, the calculations would model the approach of a nucleophile or base to the this compound substrate. The geometry of the transition state would be optimized, and its energy calculated. The SN2 reaction is expected to proceed via a backside attack, leading to inversion of stereochemistry. The E2 reaction would involve the simultaneous removal of a proton and the chloride leaving group.
SN1/E1 Pathways: For unimolecular reactions, the rate-determining step is the formation of a carbocation intermediate. Calculations would focus on the energy required to cleave the C-Cl bond to form the primary carbocation. The subsequent steps, including nucleophilic attack (SN1) or deprotonation (E1), would also be modeled.
Given that this compound is a primary alkyl halide, the SN2 and E2 pathways are generally expected to be more favorable than SN1 and E1, as primary carbocations are relatively unstable.
A key outcome of reaction pathway modeling is the determination of activation energies (Ea). The activation energy is the energy difference between the reactants and the transition state. By calculating these barriers for the competing SN1, SN2, E1, and E2 pathways, a prediction can be made about which reaction will be kinetically favored.
Once the activation energy is known, transition state theory can be used to estimate the reaction rate constant (k). These theoretical rate constants can then be compared with experimental kinetic data, if available, to validate the computational model.
Table 2: Illustrative Comparison of Calculated Activation Energies for Reaction Mechanisms of this compound This table illustrates the type of comparative data that would be generated from computational studies. Specific literature with these calculations for this compound is not currently available.
| Reaction Mechanism | Predicted Relative Activation Energy |
|---|---|
| SN1 | High |
| SN2 | Moderate |
| E1 | High |
| E2 | Moderate |
In reactions that proceed via a carbocation intermediate, such as the SN1 and E1 pathways, there is a possibility of carbocation rearrangement to a more stable form. In the case of this compound, the initially formed primary carbocation could potentially undergo a 1,2-hydride or 1,2-methanide shift to form a more stable tertiary carbocation.
Computational studies can model these rearrangement pathways. This involves locating the transition state for the rearrangement and calculating the associated activation barrier. If the barrier for rearrangement is significantly lower than the barrier for nucleophilic attack on the initial carbocation, then products derived from the rearranged carbocation are expected to be major. For primary alkyl halides with branching at the β-carbon, such as this compound, rearrangement is a critical aspect to consider in any theoretical investigation of their reactivity.
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of interacting atoms, MD simulations can provide detailed insights into the dynamic processes that govern the behavior of molecules, such as conformational changes and chemical reactions. In the context of this compound, MD simulations can be employed to understand how its structure and reactivity are influenced by its environment.
Solvent Effects on Reactivity and Conformational Dynamics
The solvent environment plays a crucial role in determining the rate and mechanism of chemical reactions. For alkyl halides like this compound, the polarity of the solvent can significantly influence the course of nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions.
MD simulations can model the explicit interactions between this compound and surrounding solvent molecules. In polar protic solvents, such as water and alcohols, the solvent molecules can form hydrogen bonds with the leaving group (chloride ion), stabilizing it and favoring SN1 and E1 pathways, which proceed through a carbocation intermediate. Conversely, in polar aprotic solvents, such as acetone (B3395972) or dimethylformamide, the solvent molecules are less capable of solvating the leaving group, which tends to favor the concerted SN2 and E2 mechanisms.
| Conformer of 1-Chloropropane (B146392) | Relative Energy (kJ/mol) |
|---|---|
| Anti | 0.62 ± 0.06 |
| Gauche | 0 (Reference) |
Interaction with Catalytic Systems (e.g., Lewis Acids, enzymes if relevant conceptually)
Lewis Acids:
Lewis acids are electron-pair acceptors that can catalyze a variety of reactions involving alkyl halides. In the context of this compound, a Lewis acid can interact with the chlorine atom, polarizing the C-Cl bond and making the carbon atom more electrophilic. This enhanced electrophilicity facilitates nucleophilic attack, thereby accelerating the rate of substitution reactions.
Computational studies on the interaction of primary alkyl halides with Lewis acids, such as aluminum trichloride (B1173362) (AlCl3), have shown that the Lewis acid coordinates to the halogen atom, weakening the carbon-halogen bond. nih.gov This interaction lowers the activation energy for nucleophilic substitution, making the reaction proceed more readily. MD simulations can be used to model the dynamic nature of this interaction, including the formation and dissociation of the alkyl halide-Lewis acid complex and the subsequent reaction with a nucleophile.
Enzymes:
While specific enzymatic reactions involving this compound are not extensively documented, the principles of enzymatic halogenation and dehalogenation are well-established and can be conceptually applied. Halogenase enzymes can introduce halogen atoms onto organic molecules, while dehalogenases remove them. nih.govfrontiersin.orgnih.govacs.org
Conceptually, an enzyme that could act on this compound would possess an active site with specific amino acid residues capable of binding the substrate in a precise orientation. For a dehalogenation reaction, a nucleophilic residue in the enzyme's active site could attack the carbon atom bearing the chlorine, leading to the formation of a covalent enzyme-substrate intermediate and the expulsion of the chloride ion. Subsequent hydrolysis of this intermediate would release the corresponding alcohol and regenerate the enzyme. Computational methods like quantum mechanics/molecular mechanics (QM/MM) can be used to model these enzymatic reaction mechanisms, providing insights into the roles of individual amino acid residues in catalysis. frontiersin.orgnih.gov
Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a powerful tool in computational chemistry for predicting the reactivity of molecules. chemistrysteps.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The HOMO is the orbital that is most likely to donate electrons in a reaction, while the LUMO is the orbital that is most likely to accept electrons.
For this compound, the HOMO is expected to be localized primarily on the chlorine atom, specifically on its lone pair electrons. The LUMO, on the other hand, is anticipated to be the antibonding σ* orbital of the C-Cl bond.
Nucleophilic Attack: A nucleophile, which is an electron-rich species, will have a high-energy HOMO. In a reaction with this compound, the HOMO of the nucleophile will interact with the LUMO (σ*C-Cl) of the alkyl halide. This interaction leads to the donation of electron density from the nucleophile into the antibonding orbital, which weakens and eventually breaks the C-Cl bond, resulting in a substitution reaction. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com
Electrophilic Interaction: While less common for alkyl halides, an electrophile would interact with the HOMO of this compound, which is located on the chlorine atom.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. irjweb.com A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates lower stability and higher reactivity. While specific FMO data for this compound is not available, calculations for a similar primary chloroalkane, 1-chlorobutane, can provide representative values.
| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| 1-Chlorobutane (Representative) | -10.9 | 1.5 | 12.4 |
Note: These are representative values for a similar primary chloroalkane and are intended for illustrative purposes.
The relatively large HOMO-LUMO gap for a primary chloroalkane suggests a kinetically stable molecule, but the low-lying LUMO (σ*C-Cl) makes it susceptible to attack by good nucleophiles, which is the characteristic reactivity of this class of compounds.
Applications in Complex Organic Synthesis and Materials Science
Role as a Synthetic Building Block in Multistep Organic Transformations
1-Chloro-2,3-dimethylbutane is a valuable building block for introducing the 2,3-dimethylbutyl (B1248744) moiety into molecules. This branched alkyl group can be useful for modifying the steric or lipophilic properties of a target structure in fine chemical synthesis.
As a primary alkyl halide, this compound is an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions. utexas.edu This pathway involves a direct, one-step mechanism where a nucleophile attacks the carbon atom bearing the chlorine, displacing the chloride ion. utexas.edu This reaction is efficient because the primary carbon is relatively unhindered sterically.
These reactions provide reliable routes to several classes of compounds:
Alcohols: Reaction with hydroxide (B78521) ions (e.g., from sodium hydroxide) yields 2,3-dimethyl-1-butanol.
Ethers: Treatment with an alkoxide (e.g., sodium ethoxide) results in the formation of an ether, such as 1-ethoxy-2,3-dimethylbutane.
Amines: Reaction with ammonia or primary/secondary amines can be used to synthesize the corresponding primary, secondary, or tertiary amines carrying the 2,3-dimethylbutyl group.
Because the SN2 reaction proceeds with an inversion of stereochemistry, using an enantiomerically pure form of this compound allows for the synthesis of chiral products with a predictable configuration. utexas.edu
One of the most significant applications of alkyl halides in synthesis is the preparation of organometallic compounds, particularly Grignard reagents. ck12.org this compound reacts with magnesium metal in a dry ethereal solvent, such as diethyl ether or tetrahydrofuran, to form (2,3-dimethylbutyl)magnesium chloride. ck12.orgresearchgate.net
Reaction: CH3CH(CH3)CH(CH3)CH2Cl + Mg --(dry ether)--> CH3CH(CH3)CH(CH3)CH2MgCl
This Grignard reagent is a powerful nucleophile and a strong base. organic-chemistry.org It is highly valuable for forming new carbon-carbon bonds by reacting with electrophiles like aldehydes, ketones, esters, and epoxides. ck12.orgorganic-chemistry.org For example, its reaction with formaldehyde followed by an acidic workup would yield 3,4-dimethyl-1-pentanol.
This compound acts as an alkylating agent, transferring the 2,3-dimethylbutyl group to a nucleophilic substrate. This is a fundamental transformation in fine chemical synthesis. The previously mentioned SN2 reactions with oxygen and nitrogen nucleophiles are primary examples of this.
Furthermore, it can participate in the alkylation of carbon nucleophiles. For instance, it can be used to alkylate enolates derived from ketones or esters, extending their carbon chains. In the context of aromatic chemistry, while primary alkyl halides can be used in Friedel-Crafts alkylation reactions, they are highly susceptible to carbocation rearrangements. uomustansiriyah.edu.iqmsu.edu In the presence of a Lewis acid like aluminum trichloride (B1173362) (AlCl₃), the initially formed primary carbocation would likely rearrange to a more stable tertiary carbocation, leading to a mixture of products. uomustansiriyah.edu.iqmsu.edu
Participation in Carbon-Carbon Bond Forming Reactions (e.g., Coupling Reactions as a substrate or precursor)
Beyond the use of its Grignard reagent derivative, this compound can be employed in other carbon-carbon bond-forming reactions. One classic example is the Wurtz reaction, where treatment with sodium metal results in the coupling of two alkyl groups to form a larger alkane, in this case, 2,7-dimethyloctane. ck12.org
In modern synthetic chemistry, alkyl halides are common substrates in metal-catalyzed cross-coupling reactions. While less reactive than the corresponding bromides or iodides, this compound could potentially serve as a substrate in reactions like Suzuki or Negishi couplings after conversion to its organometallic derivative (e.g., Grignard or organozinc). These reactions are cornerstones of pharmaceutical and materials science for their ability to precisely join molecular fragments.
| Reaction Type | Reagent(s) | Product Class |
| Nucleophilic Substitution | NaOH, NaOR, NHR₂ | Alcohols, Ethers, Amines |
| Grignard Formation | Mg, dry ether | Organomagnesium Halide |
| Wurtz Coupling | Na | Symmetrical Alkane |
| Cross-Coupling (potential) | Organometallic reagents, Pd or Ni catalyst | Unsymmetrical Alkanes/Arenes |
Chiral Pool Synthesis and Stereodefined Transformations (if enantiomerically pure forms are utilized)
This compound possesses a stereocenter at the second carbon atom (C2) and therefore exists as a pair of enantiomers: (R)-1-chloro-2,3-dimethylbutane and (S)-1-chloro-2,3-dimethylbutane. chegg.com This chirality opens the door for its use in stereodefined synthesis.
Enantiomerically enriched forms of the compound can be prepared. One reported method involves the hydroboration of 2,3-dimethyl-1-butene (B117154) using a chiral borane (B79455), such as (+)-diisopinocampheylborane. acs.org This creates the chiral alcohol, 2,3-dimethyl-1-butanol, which can then be converted to this compound without disturbing the chiral center. acs.org
Once an enantiomerically pure sample is obtained, it can be used as a chiral building block. As noted earlier, SN2 reactions on this substrate proceed with a complete inversion of configuration at the C2 stereocenter. This allows a chemist to start with (S)-1-chloro-2,3-dimethylbutane and reliably produce a product with the (R) configuration, a critical transformation in the asymmetric synthesis of complex molecules like pharmaceuticals and natural products.
Specialized Laboratory Syntheses Utilizing this compound
The direct free-radical chlorination of 2,3-dimethylbutane (B166060) yields a mixture of two primary products: this compound and 2-chloro-2,3-dimethylbutane (B1595545). chegg.comchegg.com Separating these isomers can be challenging. For laboratory applications requiring a pure, authentic sample of this compound, a more specific and unambiguous synthesis was developed. This method involves the hydroboration of 2,3-dimethyl-1-butene, followed by oxidation to 2,3-dimethyl-1-butanol, and finally, treatment with thionyl chloride to yield the desired primary chloride without rearrangement or isomeric contamination. acs.org This route is crucial for obtaining a pure standard for analytical purposes, such as calibrating vapor-phase chromatography instruments. acs.org
Another specialized application involves its use as a precursor for elimination reactions. The dehydrochlorination of the mixture of 1-chloro- and 2-chloro-2,3-dimethylbutane is used to produce 2,3-dimethylbutenes, which are valuable olefins in other synthetic processes. google.com
Advanced Analytical Methodologies for Purity and Isomeric Assessment
Chromatographic Techniques for Separation and Quantification
Chromatography is a fundamental analytical method for separating components of a mixture. For a volatile and chiral compound like 1-Chloro-2,3-dimethylbutane, specific chromatographic approaches are required for effective analysis.
Gas Chromatography (GC) is a primary technique for the analysis of volatile substances like this compound. libretexts.org In GC, a sample is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. libretexts.org The separation is based on the differential partitioning of the sample components between the two phases.
The purity of this compound can be accurately determined by measuring the area of its corresponding peak in the chromatogram relative to the total area of all peaks. Isomeric impurities, such as other chlorinated hexanes with different substitution patterns (e.g., 1-Chloro-3,3-dimethylbutane nist.gov), will have different retention times and can be separated and quantified. The retention behavior is highly dependent on the column's stationary phase and the operating temperature. For this compound, a standard non-polar stationary phase is often used. Its retention is characterized by the Kovats Retention Index, which is a standardized measure. The NIST Mass Spectrometry Data Center reports a Kovats Retention Index of 787 for this compound on a standard non-polar column. nih.gov
Table 1: Physical Properties and GC Data for this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₆H₁₃Cl | nih.govnist.gov |
| Molecular Weight | 120.62 g/mol | nih.govnist.gov |
| CAS Number | 600-06-6 | nih.govnist.gov |
| Boiling Point | 117.7±8.0 °C at 760 mmHg | chemsrc.com |
| Kovats Retention Index (Standard Non-Polar) | 787 | nih.gov |
Direct analysis of this compound by High-Performance Liquid Chromatography (HPLC) is generally impractical. The compound is highly volatile and lacks a strong chromophore, making detection by common UV-Vis detectors difficult. To overcome this, a derivatization strategy is employed. The chloroalkane is reacted with a suitable reagent to form a non-volatile derivative that is both UV-active and amenable to HPLC analysis.
Common derivatizing agents for alkyl halides include reagents that introduce aromatic or other chromophoric groups. For instance, reaction with a phenoxide or naphthoxide salt would yield a stable ether derivative with strong UV absorbance. The choice of derivatizing agent depends on the desired detection sensitivity and the chromatographic conditions. This approach allows for the quantification of this compound using the high precision and accuracy of HPLC. heraldopenaccess.us
This compound possesses a chiral center at the second carbon atom, meaning it exists as a pair of non-superimposable mirror images called enantiomers: (2R)-1-chloro-2,3-dimethylbutane and (2S)-1-chloro-2,3-dimethylbutane. nih.govnih.gov These enantiomers have identical physical properties except for their interaction with plane-polarized light, making their separation impossible with standard chromatographic techniques. sorbtech.com
Chiral Gas Chromatography (Chiral GC) is a powerful method for resolving such enantiomers directly. gcms.cz This technique utilizes a chiral stationary phase (CSP), typically based on cyclodextrin (B1172386) derivatives, coated onto a capillary column. gcms.cznih.gov The chiral environment of the stationary phase allows for differential interaction with the R and S enantiomers, resulting in different retention times and their separation on the chromatogram. The enantiomeric excess (ee), a measure of optical purity, can be calculated from the integrated peak areas of the two enantiomers. heraldopenaccess.uslibretexts.orgmit.edu
Chiral High-Performance Liquid Chromatography (Chiral HPLC) can also be used, particularly for derivatized forms of the compound. The derivatives are separated on an HPLC column packed with a chiral stationary phase. nih.gov Common CSPs for HPLC include polysaccharide-based phases (e.g., cellulose (B213188) or amylose (B160209) derivatives) and Pirkle-type phases. sorbtech.comnih.gov
Table 2: Common Chiral Stationary Phases for Enantiomeric Separation
| Technique | Type of Stationary Phase | Principle of Separation |
|---|---|---|
| Chiral GC | Derivatized Cyclodextrins (e.g., permethylated beta-cyclodextrin) | Formation of transient diastereomeric inclusion complexes with different stabilities. gcms.cz |
| Chiral HPLC | Polysaccharide Derivatives (e.g., cellulose or amylose carbamates) | Combination of hydrogen bonding, dipole-dipole, and steric interactions within the chiral polymer grooves. nih.gov |
| Chiral HPLC | Pirkle Phases (e.g., dinitrobenzoyl-D-phenylglycine) | π-π interactions, hydrogen bonding, and dipole stacking between the analyte and the chiral selector. sorbtech.com |
Coupled Techniques for Comprehensive Analysis
Coupling chromatographic separation with mass spectrometric detection provides a powerful tool for unequivocal identification and structural elucidation of analytes and trace impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of mass spectrometry. libretexts.org As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a molecular "fingerprint," allowing for highly specific identification. mdpi.com
For the analysis of this compound, GC-MS is invaluable for:
Confirming Identity: The obtained mass spectrum can be compared with reference spectra in extensive databases, such as the NIST library, to provide a confident identification of the compound. mdpi.com
Identifying Impurities: The technique can detect and identify trace-level impurities, such as isomers, byproducts from synthesis (e.g., alkenes from elimination reactions), or residual starting materials. The mass spectrum provides crucial structural information for identifying these unknown components.
For the analysis of the non-volatile derivatives of this compound prepared for HPLC, Liquid Chromatography-Mass Spectrometry (LC-MS) is the corresponding coupled technique. LC-MS is essential for analyzing compounds that are not sufficiently volatile or thermally stable for GC-MS analysis. researchgate.net
In an LC-MS system, the eluent from the HPLC column is directed to a mass spectrometer. This allows for the determination of the molecular weight of the derivatized analyte, confirming the success of the derivatization reaction. Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, providing detailed structural information about the derivative. This is particularly useful for confirming the identity of derivatives and characterizing any degradation or side-products that may have formed. researchgate.net
Development of Novel Detection and Quantification Protocols for Research Applications
The development of sophisticated and reliable analytical protocols is crucial for the accurate detection and quantification of this compound in research contexts. While specific novel methods exclusively designed for this compound are not widely documented, its analysis relies on the adaptation and optimization of advanced methodologies established for volatile halogenated organic compounds. Research applications demand high sensitivity and selectivity, particularly for distinguishing between closely related isomers and for trace-level quantification.
The cornerstone for the analysis of this compound is Gas Chromatography (GC), often coupled with a Mass Spectrometry (MS) detector. The development of a robust GC-MS protocol involves the systematic optimization of several parameters to ensure accurate and reproducible results.
Gas Chromatography Method Development
A primary step in protocol development is the selection of an appropriate capillary column. For a non-polar compound like this compound, a standard non-polar column, such as one with a methyl silicone stationary phase, is typically effective. The separation of this compound from its isomers and other volatile components is achieved by carefully programming the column temperature. The compound's identity can be preliminarily confirmed by its retention index. For this compound, the Kovats Retention Index has been experimentally determined to be 787 on a standard non-polar column, providing a valuable reference point for its identification in complex mixtures nih.govnist.gov.
| Parameter | Typical Specification | Purpose in Protocol Development |
|---|---|---|
| Column Type | Capillary, Non-Polar (e.g., Methyl Silicone) | Separation based on boiling point and volatility. |
| Injection Mode | Split/Splitless | Allows for analysis of both high and trace concentration samples. |
| Injector Temperature | ~250 °C | Ensures rapid and complete volatilization of the analyte. |
| Carrier Gas | Helium or Hydrogen | Inert mobile phase to carry the analyte through the column. |
| Temperature Program | Custom gradient (e.g., 50 °C hold, ramp to 250 °C) | Optimized to achieve baseline separation from isomers and impurities. |
| Kovats Retention Index (I) | 787 | Standardized retention time used for compound identification. nih.govnist.gov |
Mass Spectrometric Detection and Quantification
Following chromatographic separation, mass spectrometry provides definitive identification and enables precise quantification. For alkyl halides, Electron Ionization (EI) is a common ionization technique. The resulting mass spectrum for this compound exhibits a distinctive molecular ion region due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in approximately a 3:1 ratio) jove.com. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) separated by two mass-to-charge units (m/z), with a characteristic intensity ratio of about 3:1, which is a key signature for a monochlorinated compound jove.com.
Quantification protocols are developed using techniques like Selected Ion Monitoring (SIM), which enhances sensitivity by focusing the mass spectrometer on specific fragment ions characteristic of the analyte. For this compound, the most abundant fragment ion typically results from the loss of the chlorine atom or through alpha-cleavage jove.com. A calibration curve is generated by analyzing a series of known concentration standards to establish a linear relationship between concentration and instrument response.
| Mass Spectrometry Parameter | Expected Result for this compound | Significance in Analysis |
|---|---|---|
| Molecular Ion [M]⁺ (C₆H₁₃³⁵Cl)⁺ | m/z 120.07 | Confirms the molecular weight of the most abundant isotope. |
| Isotope Peak [M+2]⁺ (C₆H₁₃³⁷Cl)⁺ | m/z 122.07 | Confirms the presence of one chlorine atom. |
| [M]⁺:[M+2]⁺ Ratio | ~3:1 | Characteristic signature for a monochlorinated compound. jove.com |
| Primary Fragment Ion (Loss of Cl) | m/z 85 (C₆H₁₃)⁺ | A stable carbocation fragment often used for quantification in SIM mode. |
Protocols for Isomeric Differentiation
A significant challenge in research applications is the differentiation and quantification of structural isomers, such as 2-chloro-2,3-dimethylbutane (B1595545), which may have very similar chromatographic properties. Advanced MS techniques, such as tandem mass spectrometry (MS/MS), are employed to develop protocols for this purpose. In an MS/MS experiment, the molecular ion (e.g., m/z 120) is isolated and then fragmented by collision-induced dissociation (CID). The resulting daughter ion spectrum is a unique fingerprint for the specific molecular structure of the isomer. By developing a library of these fragmentation patterns, researchers can unambiguously identify and quantify each isomer even when they co-elute chromatographically. This approach represents a powerful strategy for ensuring the isomeric purity of this compound in research materials.
Environmental Fate and Degradation Mechanisms Academic Perspective
Abiotic Degradation Pathways
Abiotic degradation involves the transformation of a chemical substance through non-biological processes. For 1-chloro-2,3-dimethylbutane, these pathways primarily include hydrolysis in aqueous environments, photolytic degradation, and atmospheric chemical reactions.
The hydrolysis of alkyl halides, such as this compound, is a significant degradation pathway in aqueous environments. This process involves the nucleophilic substitution of the chlorine atom by a water molecule or a hydroxide (B78521) ion, leading to the formation of an alcohol. The mechanism of hydrolysis for alkyl halides can proceed through two primary pathways: the SN1 (unimolecular nucleophilic substitution) and SN2 (bimolecular nucleophilic substitution) mechanisms quora.com.
The structure of the alkyl halide plays a crucial role in determining the dominant mechanism. Primary alkyl halides typically favor the SN2 mechanism, which involves a direct attack by the nucleophile on the carbon atom bearing the halogen. Tertiary alkyl halides, on the other hand, tend to undergo hydrolysis via the SN1 mechanism, which involves the formation of a carbocation intermediate msu.educhemistrysteps.com.
The general reaction for the hydrolysis of this compound is as follows:
CH₃-CH(CH₃)-CH(CH₃)-CH₂Cl + H₂O → CH₃-CH(CH₃)-CH(CH₃)-CH₂OH + HCl
The rate of this reaction is influenced by factors such as temperature and pH. Under neutral or acidic conditions, water acts as the primary nucleophile. In alkaline conditions, the more potent hydroxide ion (OH⁻) can significantly accelerate the rate of hydrolysis quora.com.
Photolytic degradation, or photolysis, involves the breakdown of a chemical compound by the absorption of light energy. Alkyl halides can undergo photolysis, particularly in the presence of ultraviolet (UV) radiation. The energy from the photons can be sufficient to cleave the carbon-halogen bond, leading to the formation of radical species.
The direct photolysis of simple alkyl chlorides in aqueous environments is generally considered to be a slow process. However, the presence of photosensitizers in the environment can accelerate this degradation. Alkyl aryl ketones, for instance, have been shown to sensitize the decomposition of t-butyl chloride in solution, with the lowest excited triplet state of the ketone being the sensitizing species researchgate.netnih.gov.
Recent studies have also explored the photocatalytic degradation of alkyl halides. For example, CsPbBr₃ perovskite quantum dots have been shown to act as photocatalysts, promoting the degradation of alkyl chlorides through rapid electron transfer, which triggers their dissociative degradation to produce alkyl radicals and chloride anions nih.gov.
While specific quantum yields for the photolysis of this compound are not documented in the available literature, it is expected that, like other alkyl chlorides, it would be susceptible to photolytic degradation, particularly in the presence of sensitizing substances or through photocatalytic processes.
Once volatilized into the atmosphere, this compound is subject to degradation primarily through reactions with photochemically generated hydroxyl (•OH) radicals. The •OH radical is a highly reactive oxidant in the troposphere and is responsible for the atmospheric degradation of a wide range of volatile organic compounds (VOCs) researchgate.net.
The reaction of •OH radicals with alkanes proceeds via the abstraction of a hydrogen atom, leading to the formation of an alkyl radical and a water molecule. The resulting alkyl radical then participates in a series of reactions, typically involving oxygen, to form various oxygenated products.
The rate of reaction with •OH radicals is highly dependent on the structure of the alkane. The presence of tertiary hydrogen atoms, such as the one at the C3 position in this compound, can increase the reactivity of the molecule. Experimental data for the reaction of •OH radicals with the parent alkane, 2,3-dimethylbutane (B166060), can provide a reasonable estimate for the atmospheric reactivity of this compound. The rate coefficient for the reaction of •OH with 2,3-dimethylbutane has been reported, and these values can be used to estimate the atmospheric lifetime of the chlorinated derivative copernicus.org.
| Compound | k | Estimated Atmospheric Lifetime |
| 2,3-dimethylbutane | 5.8 x 10⁻¹² | ~2 days |
| 2,2-dimethylbutane | 2.3 x 10⁻¹² | ~5 days |
| n-hexane | 5.2 x 10⁻¹² | ~2.2 days |
Atmospheric lifetime is estimated assuming an average global tropospheric •OH concentration of 1 x 10⁶ molecules cm⁻³.
Based on the reactivity of structurally similar branched alkanes, the atmospheric lifetime of this compound is expected to be on the order of a few days, indicating that it will not persist for long periods in the atmosphere and is unlikely to be transported over long distances.
Biotic Degradation Mechanisms
Biotic degradation involves the transformation of chemical compounds by living organisms, primarily microorganisms. For halogenated organic compounds like this compound, enzymatic dehalogenation is a key biodegradation pathway.
The microbial degradation of chlorinated alkanes has been a subject of extensive research due to their widespread presence as environmental pollutants nih.gov. Microorganisms have evolved various enzymatic systems to utilize these compounds as carbon and energy sources or to detoxify them through co-metabolic processes clu-in.org.
The biodegradation of chlorinated alkanes can occur under both aerobic and anaerobic conditions. Under aerobic conditions, the initial step often involves an oxidation reaction catalyzed by mono- or dioxygenases frontiersin.org. For longer-chain chlorinated alkanes, terminal oxidation is a common pathway, leading to the formation of a chloro-alcohol, which is then further metabolized nih.gov. The presence of branching in this compound may influence its uptake and degradation by microorganisms, as branched-chain hydrocarbons can be more recalcitrant to microbial attack than their linear counterparts nih.gov.
Under anaerobic conditions, reductive dechlorination is a significant degradation pathway for highly chlorinated compounds. However, for monochlorinated alkanes like this compound, this pathway is less common nih.gov.
While specific studies on the microbial degradation of this compound are not available, the existing body of research on the biodegradation of other chlorinated and branched alkanes suggests that certain microbial strains, particularly those from genera like Pseudomonas and Rhodococcus, may have the enzymatic machinery to initiate its degradation nih.govnih.gov.
A key class of enzymes involved in the biodegradation of halogenated alkanes is the haloalkane dehalogenases (HLDs). These enzymes catalyze the hydrolytic cleavage of the carbon-halogen bond, converting the haloalkane into the corresponding alcohol, a halide ion, and a proton copernicus.orgmuni.cz.
The catalytic mechanism of HLDs typically involves a catalytic triad (B1167595) of amino acid residues in the active site nih.gov. The reaction proceeds via a two-step mechanism involving a nucleophilic attack by an aspartate residue on the carbon atom bearing the halogen, which forms a covalent ester intermediate. This intermediate is then hydrolyzed by a water molecule activated by a histidine residue, releasing the alcohol product mdpi.comnih.gov.
The substrate specificity of HLDs is a critical factor in their ability to degrade different haloalkanes. Studies have shown that the size and shape of the active site cavity and the access tunnels leading to it are important determinants of substrate preference nih.govoup.com. While many HLDs have a broad substrate range, the steric bulk of branched compounds can affect their binding and catalytic efficiency nih.gov. For example, the haloalkane dehalogenase LinB from Sphingomonas paucimobilis UT26 has a broad substrate specificity, but its binding affinity is influenced by the size of the substrate molecule nih.gov. The bulky isopropyl and methyl groups in this compound could present a steric challenge for the active sites of some HLDs, potentially leading to slower degradation rates compared to linear chloroalkanes.
Environmental Mobility and Partitioning Studies
The environmental mobility and partitioning of this compound are primarily dictated by its physical and chemical properties, such as water solubility, vapor pressure, and its affinity for organic matter. While direct experimental studies on this specific compound are limited, its behavior can be inferred from its structural characteristics and data on analogous short-chain chlorinated alkanes.
Volatilization:
With a significant vapor pressure, this compound is expected to exhibit a notable tendency to volatilize from aqueous and soil environments. Volatile organic compounds (VOCs) with high vapor pressures and low water solubility readily partition from the liquid or solid phase into the atmosphere. This process is a key mechanism for the dissipation of many chlorinated hydrocarbons from surface waters and moist topsoils. The rate of volatilization is influenced by environmental factors such as temperature, wind speed, and the depth and turbulence of water bodies. For soil, factors like soil type, moisture content, and the extent of soil organic matter also play a crucial role.
Adsorption to Soil/Sediment:
The partitioning of this compound between water and soil or sediment is largely governed by its hydrophobicity, which can be estimated by its octanol-water partition coefficient (LogP). A higher LogP value generally indicates a greater tendency for a chemical to adsorb to organic matter in soil and sediment. For nonpolar organic compounds like chlorinated hydrocarbons, hydrophobic partitioning into soil organic matter is often the dominant sorption mechanism.
Interactive Data Table: Estimated Physicochemical Properties of this compound Relevant to Environmental Partitioning
| Property | Value | Implication for Environmental Partitioning |
| Molecular Formula | C6H13Cl | Provides the basic composition of the molecule. |
| Molecular Weight | 120.62 g/mol | Influences diffusion and transport rates. |
| Vapor Pressure | 20.6 mmHg at 25°C | Indicates a high potential for volatilization from soil and water surfaces. |
| LogP (Octanol-Water Partition Coefficient) | ~2.9 (estimated) | Suggests a moderate tendency to partition into organic matter in soil and sediment, and potential for bioaccumulation. |
| Water Solubility | Low (inferred from LogP) | Low solubility in water enhances its tendency to volatilize and adsorb to organic matter. |
| Estimated Soil Organic Carbon-Water (B12546825) Partitioning Coefficient (Koc) | Moderate (estimated from LogP) | Suggests that the compound will have some mobility in soil, with adsorption being a significant but not overwhelming process. |
Note: Some values are estimated based on the compound's structure and available data for similar compounds, as direct experimental data is limited.
Persistence and Transport Potential in Environmental Compartments
The persistence and transport of this compound in the environment are interconnected with its mobility and degradation mechanisms. Its potential for long-range transport is influenced by its volatility and its resistance to degradation in various environmental media.
Persistence:
The environmental persistence of a chemical is determined by its susceptibility to degradation processes, which can be biotic (biodegradation) or abiotic (e.g., hydrolysis, photolysis).
Biodegradation: The biodegradation of chlorinated alkanes is a complex process that depends on the specific microbial communities present and the environmental conditions. Generally, short-chain chlorinated alkanes can be susceptible to microbial degradation under both aerobic and anaerobic conditions. The position of the chlorine atom can significantly influence biodegradability, with terminally chlorinated alkanes often being more readily degraded. As a primary chloroalkane, this compound may be more amenable to biodegradation compared to its more sterically hindered isomers. However, the branched nature of its carbon skeleton could potentially inhibit microbial attack.
Transport Potential:
The transport of this compound within and between environmental compartments is a key aspect of its environmental fate.
Atmospheric Transport: Due to its significant volatility, the primary route for long-range transport of this compound is expected to be through the atmosphere. Once in the gas phase, its atmospheric lifetime will be determined by its reactivity with photochemically produced radicals, such as the hydroxyl radical (•OH). The rate of this reaction will dictate the distance the compound can be transported before being degraded.
Transport in Water: In aqueous systems, the transport of this compound will be influenced by advection and dispersion. Its moderate adsorption to suspended solids and sediments, as inferred from its estimated Koc, means that a fraction of the compound could be transported with particulate matter in rivers and other water bodies. However, volatilization is likely to be a dominant process limiting its persistence and transport in surface waters.
Transport in Soil and Groundwater: In the subsurface, the transport of this compound is governed by its partitioning between the soil, soil gas, and water phases. Its volatility suggests that vapor-phase transport in the unsaturated (vadose) zone could be a significant mechanism. In groundwater, its movement will be retarded by adsorption to the aquifer matrix, particularly in materials with higher organic carbon content. Given its low water solubility and moderate adsorption potential, there is a possibility of leaching into groundwater, especially in coarse-textured soils with low organic matter.
Interactive Data Table: Summary of Environmental Fate and Transport Potential of this compound
| Environmental Compartment | Dominant Processes | Persistence Potential | Transport Potential |
| Atmosphere | - Volatilization from surfaces- Reaction with hydroxyl radicals | Low to Moderate (dependent on atmospheric conditions) | High (long-range transport possible) |
| Surface Water | - Volatilization- Adsorption to sediment- Biodegradation- Hydrolysis | Low | Moderate (primarily through volatilization and subsequent atmospheric transport) |
| Soil | - Volatilization- Adsorption to organic matter- Biodegradation- Leaching | Moderate (dependent on soil type and conditions) | Moderate (vapor phase transport and potential for leaching to groundwater) |
| Groundwater | - Adsorption to aquifer material- Biodegradation- Hydrolysis | Potentially High (in anoxic conditions with low microbial activity) | Moderate (retarded by adsorption) |
Future Research Directions and Unexplored Avenues in 1 Chloro 2,3 Dimethylbutane Chemistry
Development of Green and Sustainable Synthetic Routes
The traditional synthesis of 1-Chloro-2,3-dimethylbutane often relies on the free-radical chlorination of 2,3-dimethylbutane (B166060). This method, while effective, is characteristic of older synthetic strategies that are often plagued by a lack of selectivity and the use of hazardous reagents like elemental chlorine. libretexts.orgpressbooks.pubbyjus.com Green chemistry principles, which focus on maximizing reactant efficiency and minimizing waste, offer a clear path forward. rsc.orgpnas.org Future research should focus on developing alternative, more sustainable synthetic routes.
One promising avenue is the exploration of catalytic C-H activation/halogenation. Utilizing transition-metal catalysts could allow for the direct and selective chlorination of the primary carbon of 2,3-dimethylbutane under milder conditions, thereby reducing the formation of isomeric byproducts and improving atom economy. Another green approach would be to investigate biocatalytic halogenation, using enzymes that can perform selective halogenation reactions in aqueous media and at ambient temperatures.
A comparative analysis of a traditional versus a hypothetical green synthetic route is presented in Table 1.
Table 1: Comparison of Traditional and a Hypothetical Green Synthetic Route for this compound
| Metric | Traditional Route (Free-Radical Chlorination) | Hypothetical Green Route (Catalytic C-H Halogenation) |
|---|---|---|
| Reagents | 2,3-dimethylbutane, Cl2, UV light or heat | 2,3-dimethylbutane, a benign chlorine source (e.g., NaCl), catalyst, mild oxidant |
| Solvent | Often neat or in a chlorinated solvent | Aqueous or recyclable solvent |
| Byproducts | HCl, isomeric and polychlorinated butanes | Water, regenerated catalyst |
| Atom Economy | Moderate to Low | High |
| E-Factor (Waste/Product Ratio) | High | Low |
| Safety Concerns | Use of toxic and corrosive Cl2 gas | Use of less hazardous materials |
Exploration of Novel Catalytic Transformations
The carbon-chlorine bond in this compound is a key functional group that can be leveraged for the synthesis of more complex molecules. While classic nucleophilic substitution and elimination reactions are well-established for alkyl halides, modern catalysis offers a vast toolkit for novel transformations. ijrpr.commasterorganicchemistry.com
Future research could explore the use of transition-metal catalysis to activate the C-Cl bond for cross-coupling reactions. researchgate.net For instance, palladium, nickel, or copper catalysts could enable the coupling of this compound with a variety of partners such as boronic acids (Suzuki coupling), organozinc reagents (Negishi coupling), or terminal alkynes (Sonogashira coupling). researchgate.netmdpi.com Such reactions would provide direct routes to a wide range of substituted 2,3-dimethylbutane derivatives. Furthermore, photoredox catalysis has emerged as a powerful tool for the activation of alkyl halides under mild conditions, opening up new avenues for radical-based transformations. rsc.org
Table 2: Potential Novel Catalytic Transformations of this compound
| Reaction Type | Catalyst System | Potential Product | Significance |
|---|---|---|---|
| Suzuki Coupling | Pd catalyst, base | 1-Aryl-2,3-dimethylbutane | Formation of C(sp³)-C(sp²) bonds |
| Negishi Coupling | Ni or Pd catalyst | 1-Alkyl/Aryl-2,3-dimethylbutane | Versatile C-C bond formation |
| Sonogashira Coupling | Pd/Cu catalyst, base | 1-Alkynyl-2,3-dimethylbutane | Introduction of alkyne functionality |
| Photoredox-mediated Alkylation | Ru or Ir photocatalyst | Coupling with various nucleophiles | Mild, light-driven reactions |
Advanced Mechanistic Investigations under Extreme Conditions
Understanding the behavior of this compound under extreme conditions, such as high pressure and high temperature, is crucial for both optimizing reaction conditions and ensuring process safety. While the mechanisms of substitution and elimination reactions at standard conditions are well-understood, the reaction pathways can change dramatically under extreme conditions. unacademy.com
Future research could employ in-situ spectroscopic techniques (e.g., high-pressure NMR, IR) coupled with computational modeling to probe the reaction mechanisms of this compound under such conditions. These studies could reveal novel reaction intermediates and transition states, leading to a more comprehensive understanding of its reactivity. This knowledge could be applied to develop novel synthetic methodologies or to predict the fate of chlorinated hydrocarbons in high-temperature industrial processes or deep geological formations.
Integration with Flow Chemistry or Microreactor Technologies
Flow chemistry and microreactor technologies offer significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for process automation and scalability. rsc.orgresearchgate.netrsc.orgamt.uk The halogenation of alkanes, which is often highly exothermic and can be difficult to control in batch reactors, is an ideal candidate for translation to a flow process. rsc.orgresearchgate.netrsc.org
Future work should focus on developing a continuous flow synthesis of this compound. This would involve pumping the reactants through a heated and irradiated microreactor, allowing for precise control over reaction time, temperature, and stoichiometry. mdpi.com This approach could lead to higher yields, improved selectivity for the desired monochlorinated product, and inherently safer operation. researchgate.net Furthermore, the derivatization of this compound via catalytic reactions could also be performed in flow, enabling multi-step syntheses in a continuous and automated fashion.
Further Elucidation of Stereochemical Control in Complex Derivatizations
This compound possesses a chiral center at the C2 position, meaning it exists as a pair of enantiomers, (R)- and (S)-1-chloro-2,3-dimethylbutane. Any reaction at this chiral center or adjacent to it has the potential to proceed with stereoselectivity or stereospecificity. While the stereochemical outcomes of classic SN1 and SN2 reactions are well-documented, achieving high levels of stereochemical control in more complex transformations remains a challenge. masterorganicchemistry.comchemistrysteps.comjove.com
Future research should aim to develop highly stereoselective methods for the derivatization of this compound. This could involve the use of chiral catalysts or auxiliaries to direct the outcome of a reaction to favor one stereoisomer over another. For example, asymmetric catalysis could be employed in cross-coupling reactions to generate enantiomerically enriched products. Understanding and controlling the stereochemistry is paramount when the target molecules are intended for applications in pharmaceuticals or materials science, where the three-dimensional structure of a molecule dictates its function.
Predictive Modeling for Structure-Reactivity Relationships and Environmental Behavior
Computational chemistry and predictive modeling are invaluable tools for understanding and predicting the behavior of chemical compounds. walshmedicalmedia.comepa.gov Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate the structure of a molecule with its reactivity, toxicity, and environmental fate. wikipedia.orgfiveable.melibretexts.orgnih.gov
For this compound, future research could focus on developing robust computational models to predict its reactivity in various chemical transformations. cmu.edu For instance, density functional theory (DFT) calculations could be used to model reaction pathways and predict activation energies for different catalytic cycles. rsc.org Additionally, models could be developed to predict the environmental behavior of this compound, such as its atmospheric lifetime, potential for bioaccumulation, and degradation pathways. nih.govnih.govresearchgate.netfao.orgepa.gov This information is crucial for assessing the environmental impact of this and related chlorinated hydrocarbons.
Table 3: Illustrative Input Descriptors for Predictive Modeling of this compound
| Descriptor Type | Example Descriptors | Predicted Property |
|---|---|---|
| Electronic | Partial atomic charges, HOMO/LUMO energies | Reactivity in nucleophilic substitution |
| Topological | Molecular connectivity indices, Wiener index | Boiling point, vapor pressure |
| Quantum Chemical | Bond dissociation energies, electrostatic potential | Reaction mechanism and kinetics |
| Solvation | Solvation free energy | Environmental partitioning (e.g., Kow) |
By pursuing these future research directions, the scientific community can unlock the full potential of this compound, transforming it from a simple alkyl halide into a versatile building block for advanced chemical synthesis, all while adhering to the principles of modern, sustainable chemistry.
Q & A
Q. What are the standard methods for synthesizing 1-chloro-2,3-dimethylbutane, and how are reaction products analyzed?
The compound is commonly synthesized via free radical chlorination of 2,3-dimethylbutane using sulfuryl chloride (SO₂Cl₂) and a radical initiator like t-butyl peroxybenzoate. The reaction produces two major isomers: This compound (primary chloride) and 2-chloro-2,3-dimethylbutane (tertiary chloride). Product analysis is performed using gas chromatography (GC) with a non-polar column (e.g., column Cla at 60°C), which separates isomers based on retention times (3.9 minutes for the primary isomer vs. 4.3 minutes for the tertiary isomer) . Quantification of isomer ratios is critical for mechanistic studies.
Q. How are the physical properties of this compound characterized in laboratory settings?
Key properties include:
- Boiling point : 117.7°C at 760 mmHg
- Density : 0.863 g/cm³
- Vapor pressure : 20.6 mmHg at 25°C
- Flash point : 20.8°C (closed cup)
These parameters are determined experimentally using techniques like differential scanning calorimetry (DSC) for boiling points, densitometry for density, and ASTM-standard methods for flash points. The refractive index (1.409) is measured via refractometry .
Q. What safety protocols are recommended for handling this compound?
The compound is highly flammable (H225 hazard code) and requires storage in a cool, well-ventilated area away from ignition sources. Personal protective equipment (PPE) includes gloves, eye protection, and flame-resistant lab coats. In case of skin contact, contaminated clothing must be removed immediately, and the affected area rinsed with water. Spills should be neutralized with inert absorbents and disposed of according to hazardous waste regulations .
Advanced Research Questions
Q. How do experimental product ratios of free radical chlorination deviate from theoretical predictions, and what factors explain these discrepancies?
Theoretical predictions based on hydrogen abstraction kinetics suggest a 45% tertiary : 54% primary isomer ratio due to the higher stability of tertiary radicals. However, GC analysis of actual reaction mixtures revealed a 64% tertiary : 36% primary ratio . This deviation arises from:
- Steric hindrance : The bulky 2,3-dimethylbutane structure limits access to tertiary hydrogens.
- Solvent effects : Polar solvents may stabilize transition states differently.
- Radical chain termination kinetics : Faster termination steps for tertiary radicals reduce their accumulation.
Q. What computational methods are used to predict the antimicrobial activity of this compound derivatives?
Derivatives such as thiomorpholine and piperazine analogs are evaluated via molecular docking with bacterial DNA gyrase (PDB ID: 1KZN). Binding free energy calculations (e.g., using MOE software) and molecular dynamics simulations assess interactions with key residues (e.g., Asp73 and Glu50). These studies show higher binding affinity for Gram-positive bacteria due to enhanced penetration through their less complex cell walls compared to Gram-negative organisms .
Q. How can NMR spectroscopy distinguish between structural isomers of chlorinated 2,3-dimethylbutane?
- This compound : NMR signals at δ 0.83 (CH₂CH₃ triplet), δ 0.93 (two (CH₃)₂C groups), δ 1.29 (CH₂CH₃ quartet), and δ 3.25 (-CH₂Cl singlet).
- 3-Chloro-2,2-dimethylbutane : Peaks at δ 1.00 ((CH₃)₃C singlet), δ 1.40 (-CHClCH₃ doublet), and δ 3.80 (-CHClCH₃ quartet).
Assignments rely on splitting patterns and chemical shifts influenced by electron-withdrawing chlorine .
Key Research Gaps
- Mechanistic studies on solvent effects in radical chlorination.
- In vivo validation of antimicrobial activity using murine infection models.
- Thermodynamic profiling of isomer stability via computational chemistry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
